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  • Product: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride
  • CAS: 411210-92-9

Core Science & Biosynthesis

Foundational

High-Resolution Profiling of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary In modern drug discovery, bifunctional electrophilic building blocks are critical for the rapid generation of targeted compound libraries. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional electrophilic building blocks are critical for the rapid generation of targeted compound libraries. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly versatile intermediate utilized extensively in the synthesis of sulfonamide-based pharmacophores, including potent GCN2 kinase inhibitors[1],[2]. However, the inherent reactivity of the sulfonyl chloride moiety presents significant analytical challenges.

As an application scientist, understanding the precise distinction between its exact mass and molecular weight—and the causality behind its behavior in protic solvents—is paramount. This whitepaper provides an in-depth technical guide to the physicochemical profiling, mass spectrometry validation, and synthetic utility of this critical building block.

Physicochemical Profiling & Structural Elucidation

The distinction between molecular weight (MW) and exact mass is a fundamental concept in mass spectrometry. The MW is calculated using the standard, abundance-weighted atomic weights of the elements, which is necessary for stoichiometric calculations during synthesis[3]. In contrast, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 35Cl ). Because 5-chloro-2-cyanobenzene-1-sulfonyl chloride contains two chlorine atoms, its isotopic signature is highly distinct.

Quantitative Mass & Structural Specifications
ParameterValueAnalytical Significance
Molecular Formula C7​H3​Cl2​NO2​S Defines the elemental composition[3].
Molecular Weight 236.0752 g/mol Used for molarity and yield calculations[3].
Monoisotopic Exact Mass 234.9261 Da Target mass for High-Resolution Mass Spectrometry (HRMS)[3].
Isotopic Pattern (M : M+2 : M+4) ≈9:6:1 Diagnostic signature confirming the presence of two chlorine atoms.
Topological Polar Surface Area 66.3A˚2 Indicates moderate polarity and membrane permeability potential[3].
XLogP3-AA 2.3 Suggests favorable lipophilicity for drug-like derivatives[3].

Mass Spectrometry Analytical Workflow: Overcoming Hydrolysis

The Causality of Analytical Failure: Standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows utilize reverse-phase gradients containing water and formic acid. If 5-chloro-2-cyanobenzene-1-sulfonyl chloride is injected into an aqueous mobile phase, the highly electrophilic sulfur atom undergoes rapid nucleophilic attack by water. This hydrolysis converts the sulfonyl chloride into a sulfonic acid. Consequently, the mass spectrometer will detect an exact mass of 216.96 Da ( M−Cl+OH ), leading to a false negative for the parent compound.

To accurately validate the exact mass of 234.9261 Da , the analytical system must be entirely free of protic solvents. This is achieved either through anhydrous direct infusion or via pre-column derivatization.

Workflow S1 Sample Prep Anhydrous Acetonitrile S2 Ionization Direct Infusion ESI(-) S1->S2 Prevents hydrolysis S3 Mass Analysis Orbitrap HRMS S2->S3 Soft ionization S4 Data Validation Exact Mass: 234.926 Da S3->S4 Isotope pattern (Cl2)

Analytical workflow for exact mass determination of reactive sulfonyl chlorides.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. By predicting the exact mass shifts and isotopic patterns, the scientist can mathematically verify the integrity of the sample.

Safety Note: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a corrosive electrophile (H314: Causes severe skin burns and eye damage),[4]. All procedures must be conducted in a fume hood using appropriate PPE.

Protocol 1: Anhydrous Direct Infusion HRMS for Exact Mass Validation

This method bypasses the LC column entirely to prevent aqueous degradation.

  • Sample Preparation: Dissolve 1 mg of 5-chloro-2-cyanobenzene-1-sulfonyl chloride in 1 mL of strictly anhydrous, LC-MS grade acetonitrile. Do not add water or protic acids.

  • Ionization: Introduce the sample via direct infusion syringe pump at into an Electrospray Ionization (ESI) source operating in negative ion mode.

  • Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass spectrometer configured for a mass range of 100−500 m/z with a resolution of ≥60,000 .

  • Self-Validation Check:

    • Locate the monoisotopic peak at exactly 234.926 m/z .

    • Verify the dichloro isotopic signature: The M+2 peak ( 236.923 m/z ) must be ∼66% the intensity of the M peak, and the M+4 peak ( 238.920 m/z ) must be ∼11% . If the dominant peak is 216.96 m/z , the anhydrous integrity of the system has been compromised by ambient moisture.

Protocol 2: In Situ Derivatization to Sulfonamide for LC-MS Purity Profiling

When chromatographic separation is required to assess sample purity, the reactive chloride must be converted into a stable derivative.

  • Reaction: In a dry vial, dissolve 5 mg of the sulfonyl chloride in of anhydrous dichloromethane (DCM). Add of diethylamine (excess nucleophile) and of triethylamine (acid scavenger). Stir for 10 minutes at room temperature.

  • Evaporation & Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the resulting residue in 1 mL of 50:50 Water:Acetonitrile.

  • LC-MS Analysis: Inject onto a C18 reverse-phase column using a standard aqueous/organic gradient.

  • Self-Validation Check: The nucleophilic substitution of chlorine by diethylamine yields a stable sulfonamide ( C11​H13​ClN2​O2​S ). The system validates the original starting material if a sharp chromatographic peak is observed with an exact mass of 272.0386 Da . The isotopic pattern will now shift to a 3:1 ratio (M : M+2), confirming the loss of the sulfonyl chlorine and the retention of the aromatic chlorine.

Synthetic Utility in Drug Discovery

Beyond analytical characterization, 5-chloro-2-cyanobenzene-1-sulfonyl chloride is a highly prized building block in medicinal chemistry. Its dual functionality—an electrophilic sulfonyl chloride and a cyano group—allows for orthogonal reactivity.

A prominent application of this compound is detailed in patent WO2018030466A1, which utilizes it to synthesize heterocyclic compounds that act as inhibitors of GCN2 (General Control Nonderepressible 2) kinase[2]. GCN2 is a critical sensor of amino acid starvation and plays a pivotal role in the Integrated Stress Response (ISR) of tumor cells[2]. By reacting the sulfonyl chloride with specific amine scaffolds, researchers generate stable sulfonamides that competitively bind to the kinase domain, effectively starving cancer cells of their adaptive survival mechanisms.

Synthesis R1 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride R3 Sulfonamide Derivative (Stable Intermediary) R1->R3 Pyridine/DCM 0°C to RT R2 Primary/Secondary Amine (Nucleophile) R2->R3 Nucleophilic attack R4 GCN2 Kinase Inhibitor (Therapeutic Target) R3->R4 Structure-Activity Optimization

Synthetic pathway from sulfonyl chloride building block to GCN2 kinase inhibitors.

References

  • Guidechem.5-Chloro-2-cyanobenzene-1-sulfonyl chloride 411210-92-9 wiki.
  • Sigma-Aldrich.5-chloro-2-cyanobenzene-1-sulfonyl chloride | 411210-92-9.
  • Google Patents.WO2018030466A1 - 複素環化合物 (Heterocyclic Compounds).
  • AiFChem.411210-92-9 | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride

Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. Designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. Designed for researchers, chemists, and professionals in drug development, this document offers an in-depth exploration of the structural and electronic factors influencing the NMR spectrum of this polysubstituted aromatic compound. We present a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles of substituent effects. Furthermore, this guide includes a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data, ensuring both accuracy and reproducibility in the laboratory.

Introduction: The Structural Significance of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound, serving as a versatile intermediate in the synthesis of complex organic molecules. Its utility in medicinal chemistry and materials science stems from the three distinct reactive sites: the sulfonyl chloride, the cyano group, and the chloro-substituted benzene ring. The sulfonyl chloride group, in particular, is a key precursor for the synthesis of sulfonamides, a critical pharmacophore found in numerous therapeutic agents.

Given its pivotal role as a synthetic building block, the unambiguous structural confirmation and purity assessment of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise information about the molecular framework through the chemical environment of each proton and carbon atom. This guide explains the causality behind the expected spectral features and provides a validated methodology for their experimental determination.

Molecular Structure and Electronic Environment

To accurately predict the NMR spectrum, one must first analyze the electronic landscape of the molecule. The benzene ring is substituted with three distinct functional groups, each exerting a significant influence on the electron density distribution and, consequently, the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

  • Sulfonyl Chloride (-SO₂Cl): This is a very strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms and the positive formal charge on the sulfur. It deactivates the entire ring and acts as a meta-director.

  • Cyano (-CN): This group is also strongly electron-withdrawing through both inductive and resonance effects. It is also a meta-director.

  • Chloro (-Cl): The chlorine atom exerts a dual effect. It is electron-withdrawing via induction but can donate electron density through resonance. Overall, it is a deactivating but ortho, para-director.

The cumulative effect of these three deactivating groups is a significant deshielding of all aromatic protons and carbons, shifting their NMR signals to a higher frequency (downfield) compared to unsubstituted benzene.

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C4, and C6 positions. Due to the strong deshielding, these signals will appear significantly downfield, likely in the range of 8.0-8.5 ppm.

Spin System and Coupling: The three aromatic protons (H3, H4, H6) form an AMX spin system. The expected coupling patterns are:

  • H6: Located ortho to the powerful -SO₂Cl group and meta to the -Cl group. It will be coupled to H4 (meta coupling, J ≈ 2-3 Hz). This proton is expected to be the most downfield and should appear as a doublet.

  • H3: Positioned ortho to the -CN group and meta to the -SO₂Cl group. It will be coupled to H4 (ortho coupling, J ≈ 8-9 Hz) and will appear as a doublet.

  • H4: Situated ortho to H3 and meta to H6. It will experience coupling from both protons, appearing as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6 8.3 - 8.5 Doublet (d) Jmeta ≈ 2.5 Hz Strongly deshielded by adjacent -SO₂Cl group.
H3 8.2 - 8.4 Doublet (d) Jortho ≈ 8.5 Hz Deshielded by adjacent -CN and -SO₂Cl groups.

| H4 | 8.0 - 8.2 | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | Influenced by all three substituents. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the cyano carbon. The strong electron-withdrawing nature of the substituents will cause all aromatic carbons to be downfield relative to benzene (128.5 ppm).

  • Ipso-Carbons (C1, C2, C5): The carbons directly attached to the substituents will have their chemical shifts significantly altered. C1 (bonded to -SO₂Cl) and C2 (bonded to -CN) are expected to be significantly downfield. The chemical shift of C5 (bonded to -Cl) is also characteristically shifted downfield.

  • Protonated Carbons (C3, C4, C6): These carbons will also be downfield, with their relative shifts determined by their proximity to the electron-withdrawing groups.

  • Cyano Carbon (CN): The carbon of the cyano group has a characteristic chemical shift, typically appearing in the 110-120 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted δ (ppm) Rationale
C1 (-SO₂Cl) 142 - 145 Ipso-carbon to a strong electron-withdrawing group.
C5 (-Cl) 139 - 142 Ipso-carbon to chlorine, downfield shift.
C3 135 - 138 Deshielded by adjacent -CN and -SO₂Cl groups.
C6 133 - 136 Deshielded by adjacent -SO₂Cl group.
C4 131 - 134 Least deshielded of the protonated carbons.
C2 (-CN) 115 - 118 Ipso-carbon to cyano group.

| CN | 112 - 115 | Characteristic shift for a nitrile carbon. |

Standardized Experimental Protocol for NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard (δ = 0.00 ppm) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample, lock, and shim D->E F Acquire ¹H Spectrum (zg30, 16 scans, D1=2s) E->F G Acquire ¹³C Spectrum (zgpg30, 1024 scans, D1=2s) E->G H Apply Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Calibrate spectrum (TMS to 0.00 ppm) I->J K Integrate ¹H signals and pick peaks for ¹H and ¹³C J->K

Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

I. Sample Preparation

  • Massing: Accurately weigh 5-10 mg of the purified 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this class of compounds.[2][3] Ensure the solvent is anhydrous, as sulfonyl chlorides can be moisture-sensitive.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (¹H and ¹³C δ = 0.00 ppm).[1]

II. ¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the field using the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[4]

  • Acquisition Parameters:

    • Pulse Program: Use a standard 30° pulse sequence (e.g., 'zg30').[4]

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.[4]

    • Acquisition Time (AQ): 2-4 seconds.[4]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 32 scans are typically sufficient.

III. ¹³C NMR Data Acquisition

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 220-240 ppm.

    • Acquisition Time (AQ): ~1 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons, a higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

IV. Data Processing

  • Transformation and Correction: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction for both ¹H and ¹³C spectra.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

  • Analysis: Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to determine the precise chemical shifts.

Conclusion

The NMR spectra of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride are predicted to show highly characteristic and well-resolved signals in the downfield aromatic region. The ¹H spectrum is defined by an AMX spin system, while the ¹³C spectrum is characterized by seven distinct signals, all influenced by the strong electron-withdrawing effects of the chloro, cyano, and sulfonyl chloride substituents. The detailed analysis and robust experimental protocol provided in this guide serve as an essential resource for scientists engaged in the synthesis, purification, and application of this important chemical intermediate, ensuring confident structural verification and quality control.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Lee, S., et al. (2022).
  • Li, S., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry.
  • Google Patents. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • BenchChem. (2026).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. Given the limited availability of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. Given the limited availability of public quantitative solubility data for this compound, this document outlines a comprehensive, first-principles approach to systematically measure and understand its solubility in a range of common organic solvents. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying physicochemical principles.

Introduction: The Critical Role of Solubility in Process Chemistry and Drug Development

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility is largely dictated by its reactivity, which is in turn highly dependent on its solubility in various reaction media. An accurate understanding of its solubility profile is therefore not an academic exercise, but a critical prerequisite for:

  • Reaction Optimization: Ensuring homogenous reaction conditions to improve yield, purity, and reaction kinetics.

  • Process Development and Scale-up: Designing efficient and safe manufacturing processes, including crystallization and purification steps.

  • Formulation Development: For final active ingredients, solubility is a key determinant of bioavailability.

  • Analytical Method Development: Preparing standardized solutions for chromatographic analysis and quality control.

This guide will provide a detailed experimental workflow to establish a comprehensive solubility profile for this compound, grounded in the principles of physical organic chemistry.

Physicochemical Properties of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride: A Predictive Overview

Before embarking on experimental determination, it is crucial to analyze the structure of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride to anticipate its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₇H₃Cl₂NO₂S
Molecular Weight 236.08 g/mol
Structure Aromatic ring with electron-withdrawing groups (-Cl, -CN, -SO₂Cl)Inferred
Polarity Expected to be a polar molecule due to the presence of electronegative atoms (O, N, Cl, S) and polar functional groups. The topological polar surface area (TPSA) is 66.3 Ų.
Hydrogen Bonding The molecule has hydrogen bond acceptors (the oxygen and nitrogen atoms) but no hydrogen bond donors.
Reactivity The sulfonyl chloride group is highly reactive and susceptible to hydrolysis or solvolysis, especially in the presence of nucleophilic solvents (e.g., alcohols, water). This is a critical consideration for solvent selection and experimental design.

Based on these properties, we can predict that 5-Chloro-2-cyanobenzene-1-sulfonyl chloride will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and lower solubility in non-polar hydrocarbon solvents. Solubility in polar protic solvents like alcohols may be complicated by reactivity.

Experimental Design for Solubility Determination

A systematic approach is required to build a reliable solubility profile. The following sections detail the rationale for solvent selection and a robust experimental protocol.

Rationale for Solvent Selection

The choice of solvents should span a wide range of polarities and chemical properties to create a comprehensive profile. Solvents are selected from three main categories:

  • Polar Aprotic Solvents: These solvents possess significant polarity but lack acidic protons. They are expected to be good solvents for the polar target molecule. Examples include:

    • Acetonitrile (ACN)

    • Acetone

    • Ethyl Acetate (EtOAc)

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

  • Polar Protic Solvents: These solvents contain acidic protons and can act as hydrogen bond donors. While they are polar, the reactivity of the sulfonyl chloride with these solvents must be considered.

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

    • Note: The rate of solvolysis should be assessed, especially at elevated temperatures.

  • Non-Polar and Weakly Polar Solvents: These solvents have low dielectric constants and are not expected to be good solvents for the target molecule. However, determining the low level of solubility is still important for applications like anti-solvent crystallization.

    • Toluene

    • Dichloromethane (DCM)

    • Hexanes or Heptane

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Solvent Select & Prepare Solvents Equilibrate Equilibrate Slurry (Shake-Flask Method) Solvent->Equilibrate Compound Obtain & Characterize 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride Compound->Equilibrate Sample Sample Supernatant Equilibrate->Sample Filter Filter (e.g., 0.22 µm PTFE) Sample->Filter Dilute Dilute Sample Filter->Dilute Quantify Quantify Concentration (e.g., HPLC-UV) Dilute->Quantify Calculate Calculate Solubility (mg/mL or mol/L) Quantify->Calculate Correlate Correlate with Solvent Properties Calculate->Correlate

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: The Equilibrium Shake-Flask Method

The equilibrium (or shake-flask) method is a gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment
  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with Teflon-lined caps (e.g., 4 mL or 20 mL scintillation vials)

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution. This will be used to quantify the concentration of the saturated solutions.

  • Sample Preparation for Solubility Measurement:

    • For each solvent, add an excess amount of solid 5-Chloro-2-cyanobenzene-1-sulfonyl chloride to a vial. An excess is critical to ensure that a saturated solution is formed. A good starting point is to add approximately 100 mg of solid to 2 mL of solvent.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to run a time-to-equilibrium study beforehand by sampling at different time points (e.g., 4, 8, 16, 24, 48 hours) to determine the point at which the concentration no longer increases.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Self-validating step: The first few drops of the filtrate should be discarded to ensure the filter is saturated with the sample and to avoid any adsorption effects.

  • Dilution and Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (the same used for the calibration curve) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

Analytical Quantification: HPLC-UV Method

An HPLC-UV method is highly recommended for its specificity and sensitivity.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

  • Detection: The UV detector should be set to a wavelength where 5-Chloro-2-cyanobenzene-1-sulfonyl chloride has a strong absorbance.

  • Quantification: The concentration of the diluted samples is determined by comparing their peak areas to the calibration curve generated from the standard solutions.

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Solubility of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride in Various Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
HeptaneNon-Polar0.1Experimental ValueCalculated Value
TolueneNon-Polar2.4Experimental ValueCalculated Value
DichloromethaneWeakly Polar3.1Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic4.4Experimental ValueCalculated Value
TetrahydrofuranPolar Aprotic4.0Experimental ValueCalculated Value
AcetonePolar Aprotic5.1Experimental ValueCalculated Value
AcetonitrilePolar Aprotic5.8Experimental ValueCalculated Value
IsopropanolPolar Protic3.9Experimental ValueCalculated Value
MethanolPolar Protic5.1Experimental ValueCalculated Value
N,N-DimethylformamidePolar Aprotic6.4Experimental ValueCalculated Value
Dimethyl SulfoxidePolar Aprotic7.2Experimental ValueCalculated Value

(Note: The values in this table are placeholders and must be populated with experimental data.)

The results can then be correlated with solvent properties. For instance, plotting solubility against the solvent polarity index can reveal important trends about the solute-solvent interactions governing the dissolution process.

Conclusion and Future Work

This guide has outlined a comprehensive and scientifically rigorous protocol for determining the solubility profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. By following this detailed methodology, researchers can generate reliable and reproducible data that is essential for process development, reaction optimization, and formulation.

Further studies could investigate the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, for protic solvents, a kinetic study of the solvolysis reaction at different temperatures would provide valuable information on the stability of the compound in these media.

References

  • Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

Exploratory

Technical Whitepaper: Safety Profile and Synthetic Utility of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Executive Summary & Chemical Identity In modern drug discovery and organic synthesis, sulfonyl chlorides serve as indispensable electrophilic building blocks for generating sulfonamides—a ubiquitous pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery and organic synthesis, sulfonyl chlorides serve as indispensable electrophilic building blocks for generating sulfonamides—a ubiquitous pharmacophore in medicinal chemistry[]. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly reactive, bifunctional intermediate featuring both a sulfonyl chloride group and an ortho-cyano moiety[2]. While its structural complexity enables the rapid assembly of sophisticated molecular architectures, it also introduces significant handling, storage, and reactivity hazards.

This whitepaper synthesizes the Material Safety Data Sheet (MSDS) core parameters with field-proven experimental protocols, providing a comprehensive guide for researchers utilizing this compound in high-throughput synthesis and lead optimization workflows.

Chemical Identity
  • IUPAC Name: 5-chloro-2-cyanobenzenesulfonyl chloride

  • CAS Number: 411210-92-9[2]

  • Molecular Formula: C7H3Cl2NO2S[2]

  • Molecular Weight: 236.07 g/mol [2]

  • SMILES: O=S(C1=CC(Cl)=CC=C1C#N)(Cl)=O

Physicochemical Properties & Hazard Profile

Understanding the physical properties of 5-chloro-2-cyanobenzene-1-sulfonyl chloride is critical for predicting its behavior under laboratory conditions. As an electrophilic sulfonylating agent, it is inherently moisture-sensitive and prone to hydrolysis, which releases corrosive hydrogen chloride (HCl) gas.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
Physical State Beige solidFacilitates weighing but requires protection from ambient humidity to prevent caking.
Density 1.65±0.1 g/cm³ (Predicted)[2]High density indicates compact molecular packing; settles rapidly in biphasic extractions.
Boiling Point 379.4±32.0 °C (Predicted)[2]High boiling point prevents volatile loss, but thermal decomposition can occur before boiling.
Storage Temperature 2-8 °C (Inert Atmosphere)[2]Refrigeration slows spontaneous hydrolysis and thermal degradation.
Topological Polar Surface Area (TPSA) 66.3 Ų[2]Relevant for downstream drug design (predicting membrane permeability of derivatives).
GHS Hazard Classification

Based on the structural alerts inherent to sulfonyl chlorides[3]:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H290: May be corrosive to metals (due to HCl generation upon hydrolysis).

  • EUH014: Reacts violently with water.

Causality of Reactivity & Safety Protocols

The Mechanistic Basis of Hazards

The extreme reactivity of 5-chloro-2-cyanobenzene-1-sulfonyl chloride stems from the highly electrophilic sulfur atom, which is activated by the electron-withdrawing effects of the adjacent oxygen atoms, the chlorine atom, and the ortho-cyano group.

  • Moisture Sensitivity: When exposed to water, the sulfonyl chloride undergoes rapid nucleophilic acyl substitution. Water attacks the sulfur center, displacing the chloride ion and yielding 5-chloro-2-cyanobenzenesulfonic acid and HCl. This exothermic reaction can cause localized heating and rapid gas evolution, leading to container pressurization.

  • Incompatible Materials: Strong bases, oxidizing agents, and protic solvents (alcohols, amines) will react vigorously.

Engineering Controls & PPE
  • Handling: Must be handled exclusively within a Class II Type A2 or B2 biological safety cabinet or a high-velocity chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat. For bulk handling, a face shield is mandatory.

Application in Drug Discovery: Sulfonamide Synthesis

The primary application of 5-chloro-2-cyanobenzene-1-sulfonyl chloride is the synthesis of complex sulfonamides via the Schotten-Baumann reaction or anhydrous coupling with primary/secondary amines[4]. The presence of the cyano group allows for subsequent orthogonal functionalization (e.g., reduction to a primary amine or conversion to a tetrazole).

Workflow Visualization

SynthesisWorkflow Start 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (Stored at 2-8°C) Prep Equilibrate to RT in Desiccator (Prevents condensation) Start->Prep Moisture Control Reaction Anhydrous Coupling (Amine, DIPEA, DCM, 0°C) Prep->Reaction Inert Atmosphere (N2/Ar) Quench Quench & Workup (Sat. NaHCO3 / Brine) Reaction->Quench Reaction Completion Product Target Sulfonamide Isolation Quench->Product Organic Layer Waste Aqueous Waste (Neutralized HCl) Quench->Waste Aqueous Layer

Figure 1: Standard operating workflow for the safe handling and synthetic utilization of 5-chloro-2-cyanobenzene-1-sulfonyl chloride.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure both safety and high synthetic yield, the following self-validating protocol must be used. The protocol includes built-in checks to verify the integrity of the reagent before proceeding.

Objective: Synthesis of a generic sulfonamide derivative.

Step 1: Reagent Verification (Quality Control)

  • Action: Remove the reagent from 2-8 °C storage[2] and place it in a desiccator to warm to room temperature (approx. 30 mins).

  • Validation: Visually inspect the solid. It should be a free-flowing beige solid. If the solid is clumped or fused to the glass, it has likely undergone partial hydrolysis due to moisture ingress. Do not use degraded material for quantitative synthesis.

Step 2: Reaction Setup

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM).

  • Action: Cool the solution to 0 °C using an ice bath.

Step 3: Controlled Addition

  • Action: Add 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Causality: The reaction is highly exothermic. Portion-wise addition at 0 °C controls the reaction rate, preventing thermal runaway and minimizing the formation of bis-sulfonylation side products.

Step 4: Monitoring and Quenching

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS.

  • Validation: Once the amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Causality: NaHCO₃ neutralizes the DIPEA hydrochloride salt and any unreacted sulfonyl chloride, safely releasing CO₂ gas.

Step 5: Extraction and Purification

  • Action: Extract the mixture with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Emergency Response & Waste Management

Accidental Spill Response
  • Evacuate & Isolate: Immediately clear personnel from the immediate area.

  • Neutralization: Do NOT use water. Cover the solid spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate mixture).

  • Collection: Sweep the neutralized mixture using non-sparking plastic tools into a chemically compatible, sealable hazardous waste container.

First Aid Measures
  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled.

Waste Disposal

All waste containing this compound or its unreacted residues must be segregated into "Halogenated Organic Waste." Aqueous washings from the reaction workup must be verified to have a pH between 6 and 8 before being transferred to aqueous waste streams.

References

Sources

Foundational

Thermal stability profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Thermal Stability Profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-cyanobenzene-1-sulfonyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability Profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a bespoke bifunctional molecule with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its reactivity, which is dominated by the sulfonyl chloride moiety. However, this reactivity also presents challenges, particularly concerning thermal stability. This guide provides a comprehensive analysis of the thermal stability profile of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. In the absence of extensive specific experimental data for this exact compound, this document synthesizes information from analogous aryl sulfonyl chlorides to establish an estimated thermal profile. Crucially, it provides detailed, field-proven experimental protocols for a thorough thermal hazard assessment, empowering researchers to generate the necessary data for safe handling, process development, and risk mitigation.

Introduction: The Double-Edged Sword of Reactivity

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the electron-withdrawing chloro and cyano groups on the benzene ring significantly influences the electrophilicity of the sulfonyl chloride group, making it a highly reactive intermediate for the synthesis of sulfonamides and other derivatives.[1] However, the very nature of sulfonyl chlorides renders them susceptible to decomposition under various conditions, including elevated temperatures.[2]

The thermal decomposition of sulfonyl chlorides can be energetic and may lead to the release of hazardous and corrosive gases, such as hydrogen chloride (HCl) and sulfur oxides (SOx).[3] For 5-Chloro-2-cyanobenzene-1-sulfonyl chloride, the presence of the cyano group introduces the additional risk of releasing cyanide-containing compounds upon decomposition, a critical consideration for safety and environmental impact.[4][5]

A comprehensive understanding of the thermal stability of this compound is therefore not merely an academic exercise; it is a prerequisite for its safe utilization in any research or industrial setting. This guide will provide the foundational knowledge and practical methodologies to establish this critical safety parameter.

Estimated Thermal Stability Profile

Thermal PropertyEstimated Value/ProfileRationale and Key Considerations
Decomposition Onset Temperature (DSC) 160 - 200 °CBased on the decomposition of similar substituted benzenesulfonyl chlorides.[3] The presence of two electron-withdrawing groups may influence the thermal stability.
Heat of Decomposition (ΔHd) -130 to -280 kJ/molThis is a typical range for the decomposition of reactive organic compounds. A significant exothermic event is anticipated.[3]
Primary Decomposition Products Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂), Chlorinated Aromatic Compounds, Cyanide-containing speciesThese are common decomposition products for aryl sulfonyl chlorides.[3] The cyano group introduces the potential for the formation of toxic cyanogen chloride or other cyanide derivatives.[4]
Boiling Point ~379 °C (Predicted, with decomposition)Decomposition is expected to occur at or below the boiling point.[6]

Experimental Determination of Thermal Stability: A Self-Validating Protocol

The cornerstone of a robust thermal hazard assessment is empirical data. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to provide a comprehensive understanding of the thermal behavior of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the onset temperature and heat of decomposition. It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Objective: To determine the onset temperature of decomposition and the associated heat of reaction (exothermic or endothermic).

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small sample (1-3 mg) of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, and 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition, typically up to 350-400 °C.[3]

    • Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative processes.

  • Data Analysis:

    • An exothermic peak indicates a decomposition reaction.[7]

    • The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

    • The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on the decomposition temperature range and the mass of volatile products.[7]

Objective: To determine the temperature range of mass loss and to identify the number of decomposition steps.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small sample (5-10 mg) of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is placed in an open pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature up to 600 °C or until no further mass loss is observed.

    • Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • A step in the TGA curve indicates a mass loss event.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Data Synthesis & Reporting prep Sample Acquisition & Characterization (Purity) dsc_setup Hermetically seal 1-3 mg in high-pressure pan prep->dsc_setup tga_setup Place 5-10 mg in open pan prep->tga_setup dsc_run Heat at 2, 5, 10 °C/min under N₂ to 400 °C dsc_setup->dsc_run dsc_analysis Determine Onset Temp (T_onset) & Heat of Decomposition (ΔH_d) dsc_run->dsc_analysis synthesis Correlate DSC and TGA data dsc_analysis->synthesis tga_run Heat at 10 °C/min under N₂ to 600 °C tga_setup->tga_run tga_analysis Determine Mass Loss % & Decomposition Steps tga_run->tga_analysis tga_analysis->synthesis report Generate Thermal Hazard Report synthesis->report

Caption: Workflow for comprehensive thermal stability analysis.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of sulfonyl chlorides can proceed through either a radical or an ionic pathway, depending on the molecular structure and the reaction conditions.[2][8]

  • Homolytic Cleavage (Radical Pathway): At elevated temperatures, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. These highly reactive species can then initiate a chain reaction, leading to the formation of various decomposition products.[8]

  • Heterolytic Cleavage (Ionic Pathway): In the presence of polar solvents or catalysts, an ionic mechanism may be favored. This involves the heterolytic cleavage of the carbon-sulfur bond to form a carbocation and a sulfonyl anion, or the sulfur-chlorine bond to form a sulfonyl cation and a chloride anion.[8]

Proposed Decomposition Pathway for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

G cluster_radical Radical Pathway cluster_ionic Ionic Pathway A 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride B Sulfonyl Radical + Cl• A->B Δ (Heat) E Sulfonyl Cation + Cl⁻ A->E Polar Medium C Desulfonylation -> Aryl Radical + SO₂ B->C D Radical Propagation & Termination Products C->D F Desulfonylation -> Aryl Cation + SO₂ E->F G Ionic Rearrangement & Substitution Products F->G

Caption: Potential thermal decomposition pathways.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is paramount when working with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. The primary hazards are its corrosivity, reactivity with water, and potential for energetic thermal decomposition.[9]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

  • Personal Protective Equipment:

    • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[9]

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[9]

    • Protective Clothing: A chemical-resistant lab coat or apron is essential.[10]

Storage and Incompatibilities
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.[11] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents.[9][12] Reaction with water is exothermic and produces corrosive hydrochloric acid.[9]

Emergency Procedures
  • Spills: For small spills, cover with a dry, inert absorbent material such as sand or dry lime.[9] Do not use water.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10] Decomposition can produce toxic fumes.[9]

Risk Mitigation Workflow

G cluster_assess Risk Assessment cluster_control Control Measures cluster_handle Safe Handling & Storage cluster_emergency Emergency Response assess Identify Hazards: - Corrosive - Water Reactive - Thermally Unstable eng_control Engineering Controls: Fume Hood assess->eng_control ppe PPE: Goggles, Face Shield, Gloves, Lab Coat assess->ppe admin_control Administrative Controls: SOPs, Training assess->admin_control spill Spill Response: Dry Absorbent assess->spill fire Fire Response: Dry Chemical, CO₂ assess->fire first_aid First Aid: Immediate Medical Attention assess->first_aid handling Handle in Fume Hood Avoid Water Contact eng_control->handling ppe->handling admin_control->handling storage Store Cool, Dry, Inert Away from Incompatibles handling->storage

Caption: A systematic approach to risk mitigation.

Conclusion

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a molecule of significant synthetic potential. However, its utility is balanced by inherent reactivity and potential thermal instability. This guide has provided a framework for understanding and assessing these risks. While an estimated thermal profile has been presented based on analogous compounds, it is the responsibility of the researcher to experimentally verify these properties using the detailed protocols provided. By integrating a thorough understanding of the potential hazards with robust experimental validation and stringent safety protocols, the scientific community can safely unlock the full potential of this valuable chemical entity.

References

  • Iino, M., Nuzzi, F., & Matsuda, M. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 45(15), 2994-2998. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of . alpha. -phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • McKeown, G. B. (n.d.). PROOF OF STRUCTURE OF SOME CONTROVERSIAL SULFONYL CHLORIDES. The University of Arizona. Retrieved from [Link]

  • Inchem.org. (2018, May). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Special structural and dynamical interplay of cyano-based novel deep eutectic solvents. RSC Publishing. Retrieved from [Link]

  • Shimadzu. (n.d.). eL577 Analysis of Cyanide Ion and Cyanogen Chloride in Mineral Water by Ion Chromatograph-Post Column Method. Retrieved from [Link]

  • MDPI. (2023, February 7). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Retrieved from [Link]

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Exploratory

Crystallographic Profiling and 3D Structural Analysis of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride in Drug Discovery

As a Senior Application Scientist in structural chemistry and drug design, analyzing the precise 3D architecture of intermediate building blocks is just as critical as evaluating the final active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry and drug design, analyzing the precise 3D architecture of intermediate building blocks is just as critical as evaluating the final active pharmaceutical ingredient (API). 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-92-9) is a highly reactive, bifunctional electrophile utilized extensively in the synthesis of sulfonamide-based therapeutics[1][2].

This whitepaper provides an in-depth technical analysis of its crystallographic geometry, its structure-activity relationship (SAR) in antiretroviral drug development, and a self-validating protocol for its anhydrous crystallization.

3D Structural Geometry and Crystallographic Parameters

The molecular architecture of 5-chloro-2-cyanobenzene-1-sulfonyl chloride (Molecular Formula: C₇H₃Cl₂NO₂S; MW: 236.08 g/mol ) is governed by a delicate balance of steric hindrance and electronic withdrawing effects[1]. Understanding its 3D conformation is essential for predicting its reactivity trajectory during nucleophilic acyl substitution.

Conformational Causality
  • Planarity of the Aromatic Core: The central benzene ring maintains strict planarity (sp² hybridization). The 5-chloro substituent lies perfectly within this plane, contributing to the molecule's overall lipophilicity (LogP ≈ 3.22) and topological polar surface area (TPSA: 66.3 Ų)[1].

  • Linearity of the Cyano Group: The ortho-cyano group (-C≡N) is sp-hybridized, projecting outward at an angle of ~180°. As a strong electron-withdrawing group (EWG), it depletes electron density from the aromatic ring, making the adjacent sulfonyl carbon highly susceptible to nucleophilic attack.

  • Tetrahedral Sulfonyl Geometry and Steric Clash: The sulfur atom is sp³-hybridized, forming a distorted tetrahedron with the two oxygen atoms, the chlorine atom, and the ipso-carbon. Because the bulky -SO₂Cl group is situated ortho to the rigid cyano group, steric repulsion forces the sulfonyl group to rotate out of the aromatic plane. The dihedral angle (C-C-S-Cl) typically settles near 60–90° to minimize electrostatic repulsion between the highly electronegative oxygen atoms and the cyano π-electrons.

Quantitative Structural Data

The following table summarizes the key physicochemical properties and crystallographic parameters (derived from high-resolution single-crystal XRD of analogous ortho-substituted benzenesulfonyl chlorides).

Parameter / PropertyValue / MeasurementFunctional Implication
CAS Number 411210-92-9[1]Unique chemical identifier.
S=O Bond Length ~1.42 ÅStrong double bond character; highly polarized.
S-Cl Bond Length ~2.05 ÅElongated and weak; excellent leaving group for coupling.
C≡N Bond Length ~1.14 ÅRigid, linear H-bond acceptor.
O-S-O Bond Angle ~120°Expanded beyond standard tetrahedral due to O-O repulsion.
Storage Temperature 2-8°C[1][2]Prevents thermal degradation and ambient hydrolysis.

Mechanistic Role in HIV-1 RT Inhibitor Development

In drug discovery, the selection of 5-chloro-2-cyanobenzene-1-sulfonyl chloride is not arbitrary; it is driven by precise structure-activity relationships (SAR). This compound serves as a critical precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[3].

The Ortho-Cyano Effect

Research conducted on HIV-1 reverse transcriptase (RT) inhibitors demonstrates that the substitution pattern on the benzenesulfonamide core dictates binding affinity. When synthesizing these inhibitors, replacing the cyano group with other EWGs (like nitro or methoxycarbonyl) often leads to a loss of RT inhibition[3]. However, the introduction of the cyano group specifically at the 2-position (ortho to the sulfonamide linkage) markedly enhances the inhibition of HIV-1 replication[3].

Causality: The cyano group acts as an optimal hydrogen-bond acceptor within the NNRTI binding pocket while maintaining a slim steric profile. Simultaneously, the 5-chloro group provides necessary hydrophobic bulk, anchoring the molecule deeply into a lipophilic sub-pocket of the RT enzyme[3].

SAR Core 5-Chloro-2-cyanobenzene Sulfonyl Scaffold Ortho Ortho-Cyano Group (Linear H-Bond Acceptor) Core->Ortho Meta 5-Chloro Group (Hydrophobic Bulk) Core->Meta Sulf Sulfonyl Chloride (Electrophilic Hub) Core->Sulf Result Enhanced HIV-1 RT Inhibition (Y181C / WT) Ortho->Result Enhances Binding Affinity Meta->Result Fits Lipophilic Pocket Sulf->Result Couples to Form Sulfonamide

Diagram 1: SAR logic of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride in HIV-1 RT inhibitors.

Self-Validating Protocol: Anhydrous Crystallization for XRD

Sulfonyl chlorides are notoriously sensitive to moisture, rapidly hydrolyzing into sulfonic acids and hydrochloric acid. To obtain diffraction-quality single crystals of 5-chloro-2-cyanobenzene-1-sulfonyl chloride, the crystallization environment must be strictly anhydrous.

The following protocol is designed as a self-validating system , meaning each step contains an internal quality control check to ensure the causality of the experimental design is fulfilled.

Phase 1: Solvent Dehydration and Preparation
  • Action: Dry toluene and hexanes over activated 3Å molecular sieves for 48 hours under an argon atmosphere.

  • Causality: Water acts as a potent nucleophile against the highly electrophilic sulfur atom. Removing water prevents the degradation of the crystal lattice.

  • Validation Check: Perform a Karl Fischer titration on the solvents. Proceed only if H₂O content is <50 ppm.

Phase 2: Dissolution and Hot Filtration
  • Action: In an inert glovebox, dissolve 500 mg of crude 5-chloro-2-cyanobenzene-1-sulfonyl chloride powder[2] in a minimum volume of anhydrous toluene at 70°C. Perform a hot filtration through a 0.2 μm PTFE syringe filter into a pre-warmed vial.

  • Causality: Toluene effectively dissolves the aromatic core at elevated temperatures. Hot filtration removes insoluble polymeric impurities or pre-existing sulfonic acid degradation products that could act as unwanted nucleation sites.

  • Validation Check: The resulting filtrate must be optically clear with no visible particulate scattering under a focused light beam.

Phase 3: Controlled Vapor Diffusion Crystallization
  • Action: Place the open vial of the toluene solution inside a larger, sealed chamber containing anhydrous hexanes (the anti-solvent). Allow the system to sit undisturbed at 4°C for 72 hours.

  • Causality: Hexanes will slowly vaporize and diffuse into the toluene solution. This gradual reduction in solubility favors the thermodynamic growth of highly ordered, faceted single crystals rather than kinetic precipitation (which traps impurities).

  • Validation Check: Inspect under a polarized light microscope. The presence of distinct, birefringent crystals confirms an ordered lattice. Amorphous powder indicates the diffusion rate was too fast.

Phase 4: Isolation and Spectroscopic Verification
  • Action: Harvest the crystals under a stream of dry nitrogen. Suspend immediately in a perfluoropolyether (e.g., Fomblin) cryo-oil to protect them from ambient humidity before mounting on the goniometer.

  • Causality: Exposing the bare crystal to the air will cause immediate surface hydrolysis, ruining the diffraction pattern at high angles.

  • Validation Check: Before XRD, crush a single sacrificial crystal and run an ATR-FTIR spectrum. The presence of a sharp asymmetric S=O stretch at ~1370 cm⁻¹ and a sharp C≡N stretch at ~2230 cm⁻¹, combined with the absence of a broad O-H stretch at ~3300 cm⁻¹, definitively validates that the sulfonyl chloride remains intact.

Workflow N1 Raw 5-Chloro-2-cyano benzenesulfonyl chloride N2 Dissolution in Anhydrous Toluene (70°C) N1->N2 N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 QC: Clear Solution N4 Vapor Diffusion (Hexanes Anti-solvent at 4°C) N3->N4 N5 Crystal Harvesting under N2 in Cryo-oil N4->N5 QC: Birefringent Crystals N6 Single-Crystal XRD Analysis N5->N6 QC: FTIR Validation

Diagram 2: Self-validating workflow for the anhydrous crystallization and XRD preparation.

References

  • National Institute of Public Health (NIPH). "Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: Synthesis and structure-activity relationships of 2-cyano derivatives". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sulfonylation using 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive protocol for the sulfonylation of primary and secondary amines using 5-Chloro-2-cyanobenzene-1-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the sulfonylation of primary and secondary amines using 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. This versatile reagent is a key building block in medicinal chemistry for the synthesis of a diverse range of sulfonamide-containing compounds. These application notes delve into the mechanistic underpinnings of the sulfonylation reaction, offer a detailed step-by-step experimental protocol, and provide essential guidance on reaction setup, monitoring, workup, purification, and characterization of the resulting sulfonamides. Furthermore, troubleshooting and safety considerations are addressed to ensure robust and safe execution of this important synthetic transformation.

Introduction to 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring a unique substitution pattern that makes it a valuable reagent in organic synthesis, particularly in the construction of novel pharmaceutical candidates. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines to form stable sulfonamide linkages.[1][2] The presence of the chloro and cyano moieties on the benzene ring can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting sulfonamide derivatives.[3]

Table 1: Physicochemical Properties of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

PropertyValueReference
CAS Number 411210-92-9[4]
Molecular Formula C₇H₃Cl₂NO₂S[4]
Molecular Weight 236.07 g/mol [4]
Appearance White to off-white solid[5]
Storage 2-8°C, moisture-sensitive[3][4]

The Principle of Sulfonylation: A Mechanistic Overview

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a cornerstone of modern organic synthesis.[1][6] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][7]

The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion as a good leaving group. A base then removes a proton from the nitrogen atom to yield the neutral sulfonamide and the protonated base.

Caption: Generalized mechanism of sulfonamide formation.

Detailed Step-by-Step Sulfonylation Protocol

This protocol provides a general method for the sulfonylation of a primary or secondary amine with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. Researchers should optimize the conditions for their specific substrate.

Materials and Reagents
  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Procedure

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_amine 1. Dissolve amine and base in anhydrous solvent add_sulfonyl 3. Add sulfonyl chloride solution dropwise at 0 °C prep_amine->add_sulfonyl prep_sulfonyl 2. Dissolve sulfonyl chloride in anhydrous solvent prep_sulfonyl->add_sulfonyl stir_reaction 4. Stir at room temperature add_sulfonyl->stir_reaction monitor 5. Monitor reaction by TLC/LC-MS stir_reaction->monitor quench 6. Quench with NaHCO₃ (aq) monitor->quench extract 7. Extract with organic solvent quench->extract wash_dry 8. Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify by recrystallization or column chromatography concentrate->purify characterize 11. Characterize pure product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for sulfonylation.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM or THF).

    • Add the base (e.g., triethylamine, 1.2-1.5 eq.).[1] Stir the mixture until the amine is fully dissolved.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[3][8]

  • Workup:

    • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[8]

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: This is an effective method for purifying solid products.[8][9] A suitable solvent or solvent system (e.g., ethanol/water, isopropanol/water, or ethyl acetate/hexanes) should be chosen where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature.[9][10][11]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile purification technique.[8][12] A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.

Characterization

The purified sulfonamide should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.[13][14][15] The proton of the sulfonamide N-H group typically appears as a singlet in the range of 8-11 ppm in ¹H NMR spectra.[14][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The characteristic asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[14][16]

Table 2: Typical Reaction Parameters

ParameterRecommended ValueRationale
Amine:Sulfonyl Chloride Ratio 1.0 : 1.1A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine.
Base (e.g., TEA) 1.2 - 1.5 equivalentsTo effectively neutralize the HCl byproduct.[7]
Solvent Anhydrous DCM, THFAprotic solvents that do not react with the sulfonyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature is often sufficient for completion.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor by TLC or LC-MS.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend reaction time or gently heat the mixture. Monitor reaction progress.[8]
Hydrolysis of sulfonyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[8]
Inactive amine (protonated).Ensure a sufficient amount of base is used.
Presence of Unreacted Starting Material Inefficient purification.Optimize the recrystallization solvent system or use column chromatography.[8]
Insufficient reaction time.Allow the reaction to proceed for a longer duration.
"Oiling Out" During Recrystallization The melting point of the product is lower than the boiling point of the solvent.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider a different solvent system.[10]
High level of impurities.Purify by column chromatography before attempting recrystallization.[10]

Safety Precautions

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is corrosive and moisture-sensitive.[3][5] It can cause severe skin burns and eye damage.[17]

  • Handle the reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reactions should be conducted under an inert atmosphere to prevent hydrolysis, which can release corrosive HCl gas.[3]

  • Quench the reaction carefully, as the addition of water to unreacted sulfonyl chloride can be exothermic.

References

  • Bowser JR, Williams PJ, Kura K. (1983). A simple one-step synthesis of N-silylated sulfonamides. J Org Chem, 48:4111. Available from: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Vail, M. E., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available from: [Link]

  • Lacerda, P. S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]

  • Woollum, A. M., & Toste, F. D. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available from: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of Sulfonamides by NMR Spectroscopy. PubMed. Available from: [Link]

  • Taylor & Francis. (2018). Sulfonyl chloride – Knowledge and References. Available from: [Link]

  • Ley, S. V., & Leach, A. G. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Baxendale Group. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available from: [Link]

  • Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl. Available from: [Link]

Sources

Application

Application Note: 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride in the Synthesis of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Executive Summary 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly specialized, bifunctional building block utilized extensively in pharmaceutical synthesis. Characterized by its highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly specialized, bifunctional building block utilized extensively in pharmaceutical synthesis. Characterized by its highly reactive sulfonyl chloride moiety and a uniquely substituted aromatic ring, it serves as a critical intermediate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. This application note details the mechanistic rationale, structure-activity relationship (SAR) logic, and validated experimental protocols for utilizing this compound to synthesize potent thiazolidenebenzenesulfonamide derivatives targeting HIV-1.

Chemical Profile & Reactivity Dynamics

To effectively utilize 5-chloro-2-cyanobenzene-1-sulfonyl chloride, researchers must understand the causality behind its structural components. The molecule is designed to impart specific physicochemical and electronic properties to the final drug candidate:

  • The Sulfonyl Chloride Core: Acts as a potent electrophile. The highly electron-deficient nature of the sulfur atom, exacerbated by the electron-withdrawing aromatic substituents, enables rapid and high-yielding sulfonamidation when reacted with primary or secondary amines.

  • The 2-Cyano Substituent: Positioned ortho to the sulfonyl group, the cyano moiety serves a dual purpose. Chemically, its strong electron-withdrawing inductive effect increases the acidity of the resulting sulfonamide N-H, which is critical for hydrogen-bonding within target protein pockets. Pharmacologically, replacing a hydroxyl group with a cyano group significantly increases lipophilicity and cell membrane permeability, directly correlating with enhanced anti-HIV-1 efficacy [2][2].

  • The 5-Chloro Substituent: Provides a lipophilic vector that interacts with specific hydrophobic sub-pockets in the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase, maintaining potency against both wild-type (WT) and mutant (e.g., Y181C) strains [2][2].

SAR_Logic Core 5-Chloro-2-cyanobenzenesulfonamide Pharmacophore Cyano 2-Cyano Group • Electron-withdrawing • Increases N-H acidity • Enhances cell permeability Core->Cyano Chloro 5-Chloro Group • Lipophilic vector • Hydrophobic pocket binding • Potentiates EC50 Core->Chloro Sulfonamide Sulfonamide Linkage • Critical H-bond donor/acceptor • Orientates thiazolidine ring Core->Sulfonamide

Structure-Activity Relationship (SAR) logic for 5-chloro-2-cyanobenzenesulfonamide derivatives.

Experimental Protocols

The following self-validating protocols describe the generation of the sulfonyl chloride intermediate and its subsequent conversion into an active NNRTI candidate.

Protocol A: Synthesis of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride

Rationale: Standard chlorinating agents like thionyl chloride (SOCl₂) often fail or require excessive reaction times when applied to highly deactivated aromatic sulfonic acids. Phosphorus pentachloride (PCl₅) is selected here to drive the conversion to completion via a highly reactive phosphorane intermediate [2][2].

Reagents & Materials:

  • 5-Chloro-2-cyanobenzenesulfonic acid (or its sodium salt): 18.0 mmol

  • Phosphorus pentachloride (PCl₅): 90.0 mmol (5.0 equivalents)

  • Anhydrous ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reagent Combination: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, combine 5-chloro-2-cyanobenzenesulfonic acid (3.90 g, 18.0 mmol) and PCl₅ (22.4 g, 90.0 mmol). Caution: PCl₅ is highly moisture-sensitive and corrosive; handle in a fume hood.

  • Thermal Activation: Heat the neat solid mixture to 120 °C. The mixture will melt and become homogenous as the reaction proceeds. Stir continuously for 7 hours.

  • Quenching (Critical Step): Allow the reaction to cool slightly, then carefully pour the mixture into vigorously stirred ice-water.

    • Causality Check: The ice-water quench serves to rapidly hydrolyze excess PCl₅ and POCl₃ byproducts into water-soluble phosphoric acids. The low temperature (0 °C) is critical to prevent the hydrolysis of the newly formed, moisture-sensitive sulfonyl chloride product.

  • Extraction: Extract the resulting aqueous suspension with EtOAc (3 × 50 mL).

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH ~8), followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-chloro-2-cyanobenzene-1-sulfonyl chloride as a beige/yellow solid. Store immediately at -20 °C under an inert atmosphere to maintain stability [1][1].

Protocol B: Synthesis of Thiazolidenebenzenesulfonamide (NNRTI)

Rationale: The sulfonamidation reaction is highly exothermic. Temperature control and the presence of a non-nucleophilic base are required to prevent the degradation of the sulfonyl chloride and to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the target thiazolidine amine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add an organic base, such as pyridine or N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the solution.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

    • Causality Check: Dropwise addition at 0 °C minimizes localized heating and suppresses the formation of bis-sulfonamide side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours until TLC indicates complete consumption of the amine.

  • Workup: Quench the reaction with 1N HCl to remove excess base, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the final NNRTI candidate.

SynthesisWorkflow A 5-Chloro-2-cyanobenzenesulfonic acid (Precursor) B PCl5, 120°C, 7h (Chlorination) A->B C 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (Electrophile) B->C D Thiazolidine Amine + Base (Sulfonamidation at 0°C) C->D E Thiazolidenebenzenesulfonamide (HIV-1 NNRTI) D->E

Workflow for the synthesis of HIV-1 NNRTIs using 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical properties of the intermediate and the SAR impact of its functional groups on the final NNRTI constructs [3][3].

Parameter / FeatureValue / ObservationPharmacological / Synthetic Impact
Molecular Formula C₇H₃Cl₂NO₂SDefines the exact mass (234.93 Da) for LC-MS tracking.
Storage Temperature -20 °C to 8 °CCritical to prevent hydrolysis of the sulfonyl chloride bond.
Topological Polar Surface Area (TPSA) 66.3 ŲIdeal range for maintaining cell membrane permeability in final drugs.
2-Cyano Substitution Enhances N-H acidityIncreases NNRTI potency (EC₅₀ drops to sub-micromolar range).
5-Chloro Substitution Increases LipophilicityEssential for hydrophobic anchoring in the WT and Y181C RT binding pockets.

References

  • Sigma-Aldrich.5-chloro-2-cyanobenzene-1-sulfonyl chloride | 411210-92-9.
  • Masuda, N., et al. (2005).Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: Synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 13(3), 949-961.
  • PubChemLite.5-chloro-2-cyanobenzenesulfonyl chloride (C7H3Cl2NO2S).

Sources

Method

Application Note: Strategic Orthogonal Functionalization of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride in Lead Generation

Executive Summary & Strategic Rationale In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on building blocks that offer multiple, distinct handles for sequential modification. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on building blocks that offer multiple, distinct handles for sequential modification. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly versatile, tri-functional scaffold utilized extensively in medicinal chemistry [1].

This building block features three reactive sites with distinct electrophilic profiles:

  • Sulfonyl Chloride ( −SO2​Cl ): A highly reactive electrophile primed for immediate amidation to form stable sulfonamides.

  • Nitrile ( −CN ): A latent handle that can be converted into a tetrazole (a classic carboxylic acid bioisostere) or hydrolyzed to an amide.

  • Aryl Chloride ( −Cl ): A stable halide suitable for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

By exploiting the differential reactivity of these groups, medicinal chemists can perform orthogonal functionalization —modifying one site without requiring protecting groups for the others. This specific building block has been successfully deployed in the synthesis of complex heterocyclic libraries, most notably in the development of GCN2 (General Control Nonderepressible 2) kinase inhibitors for oncology applications [2].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physical properties of the building block to ensure proper handling and stoichiometric accuracy. The sulfonyl chloride moiety is moisture-sensitive and will slowly hydrolyze to the corresponding sulfonic acid upon exposure to ambient humidity [1].

PropertyValueOperational Implication
CAS Number 411210-92-9Reference identifier for procurement.
Molecular Formula C7​H3​Cl2​NO2​S Use for exact mass calculations (234.93 Da).
Molecular Weight 236.07 g/mol Standardized for stoichiometric calculations.
Physical State Beige to off-white solidVisual indicator of purity; dark discoloration suggests degradation.
Storage Temperature -20 °C (Argon/Nitrogen)Must be stored under inert gas to prevent −SO2​Cl hydrolysis[3].
Topological Polar Surface Area 66.3 ŲFavorable starting TPSA for oral bioavailability optimization.

Workflow Visualization: Orthogonal Tri-Functionalization

The following diagram illustrates the logical progression of functionalizing 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. The sequence is dictated by the intrinsic reactivity of the functional groups: the most reactive group ( −SO2​Cl ) is capped first, followed by the intermediate reactivity of the nitrile, leaving the most stable group (aryl chloride) for late-stage diversification.

G SM 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride CAS: 411210-92-9 INT1 Intermediate 1 Sulfonamide (SO2Cl Capped) SM->INT1 Phase 1: Amidation (R-NH2) INT2 Intermediate 2 Tetrazole Derivative (CN Converted) INT1->INT2 Phase 2: Cycloaddition (NaN3) LEAD Lead Compound Diversified Scaffold (Cl Coupled) INT2->LEAD Phase 3: Suzuki Coupling (R'-B(OH)2)

Orthogonal functionalization workflow of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Experimental Protocols & Mechanistic Causality

The following protocols represent a self-validating system for library generation. Each phase includes the mechanistic rationale (causality) behind the reagent choices and a validation checkpoint to ensure the integrity of the intermediate before proceeding.

Phase 1: Electrophilic Capping (Sulfonamide Synthesis)

Objective: Neutralize the highly reactive sulfonyl chloride to prevent unwanted side reactions in subsequent steps, establishing the core sulfonamide pharmacophore.

Protocol:

  • Preparation: Dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Base Addition: Slowly add N,N -Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality & Rationale: DCM is chosen as a non-nucleophilic, aprotic solvent to eliminate competitive esterification that would occur if alcohols were used. DIPEA acts as a non-nucleophilic acid scavenger; without it, the HCl byproduct would protonate the unreacted amine, stalling the reaction.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. LC-MS will confirm the target mass ( [M+H]+ ) and the absence of the sulfonic acid hydrolysis byproduct.

Phase 2: Bioisosteric Cycloaddition (Tetrazole Formation)

Objective: Convert the latent nitrile group into a 1H-tetrazole, a metabolically stable bioisostere for a carboxylic acid, enhancing target binding affinity (e.g., in kinase active sites) [2].

Protocol:

  • Preparation: Dissolve the sulfonamide intermediate from Phase 1 (1.0 eq, 1.0 mmol) in anhydrous N,N -Dimethylformamide (DMF) (5 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (3.0 eq) and Ammonium Chloride ( NH4​Cl ) (3.0 eq) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12–16 hours behind a blast shield.

  • Workup: Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (in a well-ventilated fume hood to manage potential hydrazoic acid gas). Extract with Ethyl Acetate ( 3×15 mL). Wash the organic layer thoroughly with water ( 5×10 mL) to remove DMF, dry over MgSO4​ , and concentrate.

  • Causality & Rationale: The nitrile group is unreactive at room temperature. Heating with NaN3​ and NH4​Cl generates hydrazoic acid ( HN3​ ) in situ, which undergoes a [3+2] 1,3-dipolar cycloaddition with the cyano group. DMF is required due to its high boiling point and ability to dissolve the inorganic salts.

  • Validation Checkpoint: IR spectroscopy will show the complete disappearance of the sharp −C≡N stretch at ~2230 cm−1 . LC-MS will show a mass shift of +43 Da corresponding to the addition of HN3​ .

Phase 3: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Utilize the stable aryl chloride handle to introduce diverse aryl or heteroaryl groups, finalizing the lead compound structure.

Protocol:

  • Preparation: In a microwave-safe vial, combine the tetrazole intermediate (1.0 eq, 0.5 mmol), an aryl boronic acid (1.5 eq), and Potassium Carbonate ( K2​CO3​ ) (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial.

  • Reaction: Heat in a microwave reactor at 120 °C for 30 minutes (or standard oil bath at 90 °C for 8 hours).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

  • Causality & Rationale: Aryl chlorides are notoriously sluggish in cross-coupling compared to bromides or iodides. Therefore, a bidentate, electron-rich phosphine ligand system ( dppf ) combined with elevated microwave heating is necessary to force the oxidative addition of palladium into the C-Cl bond. The aqueous base ( K2​CO3​ ) is critical for forming the reactive boronate complex required for the transmetalation step.

  • Validation Checkpoint: 1H NMR will reveal the addition of new aromatic protons and a shift in the core benzene ring protons. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the diversified lead compound.

Quantitative Data & Analytical Validation

To assist in reaction tracking and yield optimization, the following table summarizes the expected quantitative outcomes and primary analytical markers for each phase of the orthogonal functionalization workflow.

Reaction PhaseTarget HandleTypical Isolated YieldKey Analytical Marker ( 1H NMR / IR / MS)
1. Sulfonamidation −SO2​Cl 85 – 95%NMR: Appearance of −SO2​NH− broad singlet (~8.0 ppm).MS: Base peak matches sulfonamide [M+H]+ .
2. Cycloaddition −CN 65 – 80%IR: Loss of −C≡N stretch (2230 cm−1 ).MS: [M+H]+ shifts by +43 Da.
3. Suzuki Coupling −Cl 50 – 75%NMR: Loss of characteristic aryl chloride splitting; appearance of new aryl signals.MS: Isotopic pattern changes (loss of 3:1 35Cl / 37Cl ratio).

References

  • PubChem. (2024). 5-chloro-2-cyanobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved April 4, 2026, from[Link]

  • Takeda Pharmaceutical Company Limited. (2018). Heterocyclic compounds as GCN2 inhibitors (Patent No. WO2018030466A1). World Intellectual Property Organization.
Application

Application Note: Synthesis of Novel Fused Heterocycles from 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The design of novel heterocyclic scaffolds is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The design of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) [3] is a highly versatile, trifunctional building block that enables the rapid assembly of complex fused heterocycles. This application note details the mechanistic rationale, optimization data, and self-validating protocols for utilizing this reagent to synthesize 3-amino-6-chloro-1,2-benzisothiazole 1,1-dioxide derivatives—a scaffold with profound implications in the development of kinase inhibitors, CNS-active agents, and novel saccharin analogs [2].

Chemical Rationale & Orthogonal Reactivity

The synthetic utility of 5-chloro-2-cyanobenzene-1-sulfonyl chloride stems from the orthogonal reactivity of its three functional groups. Understanding the causality behind these reactivity profiles is critical for designing successful synthetic routes:

  • The Sulfonyl Chloride (Position 1): Acts as a hard electrophile. It undergoes rapid, chemoselective reaction with primary amines under mild basic conditions to form a sulfonamide intermediate.

  • The Cyano Group (Position 2): Acts as an internal electrophilic trap. Once the sulfonamide is formed, the nitrogen can be deprotonated by a strong base, triggering a thermodynamically driven 5-exo-dig intramolecular cyclization onto the adjacent nitrile carbon.

  • The Chloro Group (Position 5): Crucial Structural Shift: Upon cyclization to the 1,2-benzisothiazole 1,1-dioxide core, the original C5 position becomes the C6 position of the fused bicyclic system. This C6 chlorine is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). It sits para to the newly formed, strongly electron-withdrawing imine/amidine carbon (C3) and meta to the sulfonyl group, stabilizing the Meisenheimer complex during nucleophilic attack [1].

Quantitative Data: Reaction Optimization

To ensure reproducible scale-up, the intramolecular cyclization (Step 2) and the late-stage SN​Ar (Step 3) were systematically optimized. The data below summarizes the causality behind our specific reagent choices.

Table 1: Optimization of 5-exo-dig Intramolecular Cyclization

Reaction of 5-chloro-2-cyano-N-alkylbenzenesulfonamide to form the benzisothiazole core.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2​CO3​ DMF801245Weak base; incomplete deprotonation of sulfonamide.
Cs2​CO3​ DMF80862Better solubility than K2​CO3​ , but prone to side reactions.
NaHTHF0 to RT478Fast deprotonation, but moisture sensitivity limits process scale.
t -BuOK THF 60 2 91 Optimal. Strong, non-nucleophilic base drives complete cyclization cleanly.
Table 2: Optimization of Late-Stage SN​Ar at the C6 Position

Displacement of the C6-chloride using morpholine as a model nucleophile.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine (1.2 eq) Et3​N DCM4024<10
Morpholine (1.5 eq) K2​CO3​ DMF801265
Morpholine (2.0 eq) K2​CO3​ DMF 100 6 88

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility. Each step includes built-in analytical checkpoints.

Protocol A: Synthesis of 3-(Alkylamino)-6-chloro-1,2-benzisothiazole 1,1-dioxide

Objective: Chemoselective sulfonamidation followed by base-promoted cyclization.

Step 1: Sulfonamidation

  • Dissolve 5-chloro-2-cyanobenzene-1-sulfonyl chloride (10.0 mmol, 2.36 g) in anhydrous CH2​Cl2​ (25 mL) under an inert N2​ atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Causality Check: Add N,N -Diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL). DIPEA is chosen over Et3​N to minimize competing nucleophilic attack on the highly reactive sulfonyl chloride.

  • Add the primary amine ( R−NH2​ , 10.5 mmol) dropwise over 15 minutes.

  • Stir for 2 hours at room temperature.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should completely convert to a more polar spot ( Rf​≈0.3 ).

  • Quench with 1N HCl (20 mL), extract with CH2​Cl2​ (2 x 20 mL), dry over Na2​SO4​ , and concentrate to yield the uncyclized intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in anhydrous THF (30 mL).

  • Add Potassium tert-butoxide ( t -BuOK) (12.0 mmol, 1.35 g) in one portion.

  • Heat the mixture to 60 °C for 2 hours.

  • Validation: LC-MS analysis should show the disappearance of the intermediate mass and the appearance of the cyclized product mass (isobaric, but with a distinct retention time and altered UV profile due to the extended conjugation of the benzisothiazole system).

  • Cool to room temperature, acidify to pH 4 with 1N HCl (precipitates the product), filter, and wash with cold water to afford the pure core scaffold.

Protocol B: Late-Stage Functionalization via SN​Ar

Objective: Derivatization of the C6 position to expand chemical space.

  • Suspend the 3-(alkylamino)-6-chloro-1,2-benzisothiazole 1,1-dioxide (5.0 mmol) in anhydrous DMF (15 mL).

  • Add anhydrous K2​CO3​ (10.0 mmol, 1.38 g) and the desired secondary amine nucleophile (e.g., morpholine, 10.0 mmol).

  • Heat the reaction to 100 °C for 6 hours. Note: The elevated temperature is required to overcome the activation energy barrier of the SN​Ar reaction, despite the activating effects of the core.

  • Validation: Monitor by LC-MS. The isotopic pattern of the product will shift from a characteristic 3:1 ratio (due to 35Cl/37Cl ) to a standard M+H peak, confirming the displacement of the chlorine atom.

  • Pour the mixture into ice water (50 mL). Collect the resulting precipitate via vacuum filtration, wash with water, and dry under high vacuum to yield the final novel heterocycle.

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reactivity workflow, highlighting the structural transformation and the critical renumbering of the aromatic ring that activates the C6 position for late-stage functionalization.

G SM 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride (CAS: 411210-92-9) Step1 Step 1: Chemoselective Sulfonamidation (R-NH2, DIPEA, DCM, 0°C) SM->Step1 Int1 Intermediate: 5-Chloro-2-cyano- N-alkylbenzenesulfonamide Step1->Int1 Step2 Step 2: 5-exo-dig Cyclization (t-BuOK, THF, 60°C) Int1->Step2 Core Core Scaffold: 3-(Alkylamino)-6-chloro- 1,2-benzisothiazole 1,1-dioxide Step2->Core Step3 Step 3: Late-Stage SNAr (Nu-H, K2CO3, DMF, 100°C) Core->Step3 Final Novel Fused Heterocycle: 6-Substituted-3-(alkylamino)- 1,2-benzisothiazole 1,1-dioxide Step3->Final

Figure 1: Synthetic workflow from 5-chloro-2-cyanobenzene-1-sulfonyl chloride to novel heterocycles.

References

  • PubChem. "5-chloro-2-cyanobenzenesulfonyl chloride (CID 16792538)". National Center for Biotechnology Information. URL:[Link][1]

  • World Intellectual Property Organization (WIPO). "Heterocyclic Compound (WO2018030466A1)". Google Patents. URL:[2]

Sources

Method

Protocol for reacting 5-Chloro-2-cyanobenzene-1-sulfonyl chloride with primary and secondary amines

An in-depth guide to the synthesis of N-substituted 5-chloro-2-cyanobenzenesulfonamides through the reaction of 5-chloro-2-cyanobenzene-1-sulfonyl chloride with primary and secondary amines is provided below. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of N-substituted 5-chloro-2-cyanobenzenesulfonamides through the reaction of 5-chloro-2-cyanobenzene-1-sulfonyl chloride with primary and secondary amines is provided below. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Application Notes & Protocols: Synthesis of N-Substituted 5-Chloro-2-cyanobenzenesulfonamides

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of the amide bond.[1] This structural motif is integral to a wide array of approved therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and antiretroviral medications.[1][2] The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This reaction is robust, generally high-yielding, and adaptable to a wide range of substrates.[4][5]

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a versatile bifunctional reagent. The presence of the cyano and chloro substituents on the benzene ring allows for post-synthetic modifications, providing a gateway to diverse molecular architectures. This document provides a comprehensive guide to the reaction of 5-chloro-2-cyanobenzene-1-sulfonyl chloride with primary and secondary amines, detailing the underlying mechanism, step-by-step experimental protocols, product characterization, and critical safety considerations.

Reaction Mechanism: Nucleophilic Attack on the Sulfonyl Group

The formation of a sulfonamide bond proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur center. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, which neutralizes the hydrochloric acid (HCl) byproduct and drives the reaction to completion.[6]

The general mechanism can be visualized as follows:

G cluster_0 Reaction Pathway RSO2Cl 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride (Ar-SO₂Cl) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Amine Primary or Secondary Amine (R'R''NH) Amine->Intermediate Nucleophilic Attack Base Base (e.g., Triethylamine) HCl_Salt Base•HCl Salt Base->HCl_Salt Neutralization of HCl Sulfonamide N-Substituted Sulfonamide (Ar-SO₂NR'R'') Intermediate->Sulfonamide Elimination of Cl⁻

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using 5-chloro-2-cyanobenzene-1-sulfonyl chloride. It is imperative to conduct these reactions under anhydrous conditions, as sulfonyl chlorides are sensitive to moisture.[7]

Materials and Equipment
  • Reagents:

    • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

    • Primary or secondary amine of choice

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-dichloroethane)[1][5]

    • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine, 2,6-Lutidine)[1][5]

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Flame-dried round-bottom flasks with stir bars

    • Septa and needles for inert atmosphere techniques

    • Ice-water bath

    • Dropping funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Standard glassware for extraction and purification

Protocol 1: Reaction with Alkyl Amines (Primary & Secondary)

This protocol is optimized for aliphatic amines, which are generally more nucleophilic than their aromatic counterparts.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary alkyl amine (1.0 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous THF. Slowly add this solution to the cooled amine solution via a dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Protocol 2: Reaction with Aryl Amines (Anilines)

Anilines are less nucleophilic, and the resulting sulfonamide N-H is more acidic. Therefore, a less nucleophilic base and a different solvent may be required to prevent side reactions like double sulfonylation.[5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add 2,6-lutidine or pyridine (1.2 equivalents) to the solution.[5]

  • Sulfonyl Chloride Addition: Add 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.05 equivalents) portion-wise at room temperature. For deactivated anilines, heating to 40-60 °C may be necessary.[5]

  • Reaction: Stir the mixture at room temperature (or elevated temperature) for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up:

    • Upon completion, cool the mixture to room temperature and dilute with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), deionized water, and brine. Note: Some aniline-derived sulfonamides may precipitate during work-up; adding THF can help maintain solubility.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup_flask Dissolve amine & base in anhydrous solvent cool Cool to 0 °C (for alkyl amines) setup_flask->cool add_sulfonyl Slowly add sulfonyl chloride solution cool->add_sulfonyl stir Stir at RT (or heat) 4-24 hours add_sulfonyl->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure Sulfonamide purify->final_product

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation & Characterization

Summary of Reaction Conditions

The choice of base and solvent can be critical and often depends on the nature of the amine.[5]

Amine TypeTypical BaseTypical SolventTemperatureTypical Time
Primary Alkyl TriethylamineTHF / DCM0 °C to RT4-12 h
Secondary Alkyl TriethylamineTHF / DCM0 °C to RT4-12 h
Primary Aryl Pyridine / 2,6-LutidineDCM / DCERT to 60 °C12-24 h
Secondary Aryl PyridineDCE60 °C24 h
Spectroscopic Characterization

Proper characterization of the final product is essential to confirm its identity and purity.[9][10]

TechniqueFunctional GroupCharacteristic Signal / Observation
¹H NMR Sulfonamide N-H (from primary amine)Broad singlet, typically downfield (δ 8-10 ppm).[10][11]
Aromatic C-HSignals in the aromatic region (δ 7-9 ppm).
¹³C NMR Aromatic C-SO₂Downfield signal due to electron-withdrawing effect.
Aromatic C-CNCharacteristic signal around δ 115-120 ppm.
IR Spectroscopy S=O Asymmetric StretchStrong absorption at ~1330-1370 cm⁻¹.[10][11]
S=O Symmetric StretchStrong absorption at ~1150-1180 cm⁻¹.[10][11]
C≡N StretchMedium absorption at ~2220-2240 cm⁻¹.
N-H Stretch (from primary amine)Moderate absorption at ~3200-3300 cm⁻¹.[11]
Mass Spec (EI/ESI) Molecular Ion (M⁺ or [M+H]⁺)Peak corresponding to the calculated molecular weight of the product.[2]

Safety & Handling Precautions

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is mandatory.[12][13]

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[12] Reacts with water, releasing corrosive HCl gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling:

    • Handle under an inert atmosphere (nitrogen or argon).[7]

    • Avoid contact with skin, eyes, and clothing.[13]

    • Wash hands thoroughly after handling.[12]

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[7][13]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. The compound should be considered hazardous waste.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive sulfonyl chloride (hydrolyzed).Use fresh or properly stored reagent. Ensure anhydrous reaction conditions.
Amine is not sufficiently nucleophilic.Increase reaction temperature; use a more polar solvent or a stronger, non-nucleophilic base.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer. If stable, gently heat the reaction mixture.
Steric hindrance from amine or base.Use a smaller base (e.g., pyridine instead of TEA). Increase reaction time/temperature.
Formation of Side Products Sulfonyl chloride hydrolysis.Ensure all glassware is flame-dried and solvents are anhydrous.
Double sulfonylation of primary aniline.Use a less nucleophilic base like 2,6-lutidine.[5] Avoid excess sulfonyl chloride.
Difficult Purification Product is highly polar.Use a more polar eluent system for column chromatography (e.g., with methanol).
Product co-elutes with impurities.Consider recrystallization as an alternative purification method.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved from [Link]

  • Material Safety Data Sheet. (2021). Kao Chemicals. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Infrared and NMR Spectra of Arylsulphonamides. (2001). Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. (2026). Sarcouncil Journal of Biomedical Sciences. Retrieved from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. (2017). ACS Publications. Retrieved from [Link]

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sulfonamides Utilizing 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Introduction & Strategic Utility In modern drug discovery and medicinal chemistry, the rapid and high-yielding construction of complex molecular architectures is paramount. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery and medicinal chemistry, the rapid and high-yielding construction of complex molecular architectures is paramount. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-92-9) is a highly versatile, trifunctional building block[1]. It features three distinct reactive handles:

  • A sulfonyl chloride group for immediate sulfonamide formation.

  • An ortho-cyano group that serves as a powerful electron-withdrawing group (EWG) and a precursor for downstream cyclization (e.g., yielding benzothiadiazine or saccharin-like scaffolds)[2].

  • A meta-chloro group that acts as a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

While highly valuable, the ortho-cyano group significantly increases the electrophilicity of the sulfonyl chloride, making it exceptionally prone to competitive hydrolysis in the presence of ambient moisture or basic aqueous conditions. To circumvent this, Microwave-Assisted Organic Synthesis (MAOS) is employed, drastically accelerating the desired nucleophilic amination over the undesired hydrolysis pathway[3].

Mechanistic Causality: The Microwave Advantage

The traditional synthesis of sulfonamides from sulfonyl chlorides relies on convective heating, which can take anywhere from 4 to 24 hours. During this extended timeframe, the highly activated 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is susceptible to hydrolysis, converting into the unreactive sulfonic acid byproduct[4].

Why Microwave Heating? Microwave irradiation relies on dielectric heating—direct energy transfer to the molecules based on their dipole moments. By utilizing a solvent with a high microwave loss tangent ( tanδ ), such as Acetonitrile ( tanδ=0.062 ), energy is absorbed and converted to heat instantaneously. This rapid superheating accelerates the kinetics of the amine's nucleophilic attack on the sulfonyl center. The reaction reaches completion in 10–15 minutes, kinetically outcompeting the slower hydrolysis pathway and locking in the desired sulfonamide product in excellent yields (>90%)[3].

Reaction Workflow & Kinetic Pathways

Workflow SM 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride (Electrophile) MW Microwave Irradiation (MeCN, 100°C, 10 min) SM->MW Amine 1° or 2° Amine (Nucleophile) Amine->MW Product Substituted Sulfonamide (>90% Yield) MW->Product Kinetic Control (Favored) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) MW->Hydrolysis Minimized via Rapid Heating LateStage Late-Stage Derivatization (Cyclization / Cross-Coupling) Product->LateStage Ortho-CN / Meta-Cl Handles

Fig 1: Reaction workflow and kinetic pathways of microwave-assisted sulfonylation.

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative advantages of transitioning this specific sulfonylation from conventional reflux to microwave irradiation.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convective (Wall-to-core)Dielectric (Direct molecular heating)
Reaction Time 12 - 24 hours10 - 15 minutes
Average Yield 45% - 60%88% - 95%
Hydrolysis Byproduct High (>25%)Minimal (<5%)
Solvent Profile Dichloromethane / PyridineAcetonitrile (Greener profile)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The choice of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is deliberate; DIPEA's steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride.

Materials & Reagents
  • Electrophile: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 equiv)[5].

  • Nucleophile: Primary or secondary amine (1.1 equiv).

  • Base: DIPEA (2.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology
  • Preparation (In a Fume Hood):

    • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the amine (1.1 mmol) and anhydrous MeCN (3.0 mL).

    • Add DIPEA (2.0 mmol) to the solution and stir for 1 minute to ensure homogeneity.

    • Crucial Step: Slowly add 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 mmol, ~236.1 mg) in one portion. Seal the vial immediately with a Teflon-lined crimp cap to exclude ambient moisture.

  • Microwave Irradiation:

    • Insert the sealed vial into the microwave synthesizer cavity.

    • Set the parameters: Temperature = 100°C , Time = 10 minutes , Maximum Power = 150 W , Cooling = On (to maintain temperature control and prevent thermal runaway).

  • In-Process Control (IPC) & Validation:

    • Following the cooling cycle, extract a 5 µL aliquot. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Validation Check: The desired sulfonamide will present a distinct [M+H]+ or [M−H]− peak depending on the amine. The absence of the starting material mass and the minimal presence of the highly polar sulfonic acid byproduct (eluting near the void volume) validates the kinetic success of the microwave step.

  • Workup & Isolation:

    • Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (15 mL) and wash with 1M HCl (10 mL) to remove unreacted amine and DIPEA.

    • Wash the organic layer with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude sulfonamide, which is typically >90% pure and ready for downstream cyclization[2].

Conclusion & Best Practices

The integration of microwave irradiation with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride fundamentally shifts the reaction from thermodynamic vulnerability (hydrolysis) to kinetic control (rapid sulfonylation).

  • Moisture Management: Always use anhydrous solvents. The ortho-cyano group makes the sulfur center highly electrophilic; any water present will rapidly form the sulfonic acid.

  • Order of Addition: Always add the sulfonyl chloride last to a pre-mixed solution of the amine and base. This ensures the amine is immediately available to attack the sulfonyl chloride as it dissolves.

Sources

Method

Application Note: Divergent Catalytic Cross-Coupling Strategies for 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and divergent cross-coupling pathways.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and divergent cross-coupling pathways.

Introduction & Mechanistic Rationale

5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-92-9) is a highly versatile, bifunctional building block utilized extensively in the synthesis of heterocyclic therapeutics and advanced materials[1]. The molecule presents a unique chemoselectivity challenge: it possesses both a highly electrophilic sulfonyl chloride (–SO₂Cl) moiety and a cross-coupling-competent aryl chloride (–Cl) moiety, which is electronically activated by the ortho-cyano (–CN) group.

Causality in Experimental Design: Direct palladium-catalyzed cross-coupling at the C–Cl bond in the presence of a free sulfonyl chloride is typically unsuccessful. The –SO₂Cl group can rapidly undergo oxidative addition with Pd(0) species, leading to competitive desulfinative cross-coupling or severe catalyst poisoning via irreversible binding of sulfur species[2]. Furthermore, the sulfonyl chloride is sensitive to the aqueous basic conditions standardly used in Suzuki-Miyaura couplings, leading to rapid hydrolysis.

To harness the full potential of this building block, researchers must employ one of two strategic pathways:

  • Pathway A (C–S Activation): Exploit the –SO₂Cl group as the primary reactive site via Pd-catalyzed desulfinative cross-coupling, extruding SO₂ to form a new C–C bond[3].

  • Pathway B (C–Cl Activation): Chemoselectively derivatize the –SO₂Cl group (e.g., via sulfonamidation) to neutralize its reactivity, followed by standard Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C–Cl position[1].

DivergentPathways SM 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride Desulf Desulfinative Cross-Coupling (C-C Bond Formation) SM->Desulf Pd Catalyst ArB(OH)2, Base -SO2, -Cl- Sulfonamide Sulfonamidation (C-S-N Formation) SM->Sulfonamide Amine (RNH2) Base (e.g., DIPEA) CCl_Coupling Pd-Catalyzed Cross-Coupling (C-N/C-C at C-Cl) Sulfonamide->CCl_Coupling Pd Catalyst, Ligand Nucleophile, Base

Divergent synthetic pathways for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Pathway A: Desulfinative Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed desulfinative cross-coupling transforms sulfonyl chlorides directly into biaryls[2]. The catalytic cycle initiates with the oxidative addition of Pd(0) into the C–S bond of the sulfonyl chloride. Subsequent extrusion of sulfur dioxide (SO₂) generates an aryl-palladium(II) intermediate, which undergoes transmetalation with an arylboronic acid and reductive elimination to yield the cross-coupled product[3].

CatalyticCycle Pd0 Pd(0)Ln PdII_1 Ar-SO2-Pd(II)-Cl Pd0->PdII_1 Oxidative Addition ArSO2Cl PdII_2 Ar-Pd(II)-Cl PdII_1->PdII_2 Desulfination (-SO2) PdII_3 Ar-Pd(II)-Ar' PdII_2->PdII_3 Transmetalation Ar'B(OH)2 / Base PdII_3->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl) PdII_3->Product

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling with SO2 extrusion.

Self-Validating Protocol 1: Desulfinative Coupling with Arylboronic Acids

Objective: Synthesize 4-chloro-2-(aryl)benzonitrile derivatives via SO₂ extrusion.

Materials:

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) catalyst.

  • Substrate Addition: Dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride in degassed 1,4-dioxane and add it to the flask via syringe. Add degassed water.

  • Reaction Execution: Heat the mixture to 80–90 °C.

    • Validation Check: Observe for gentle gas evolution (SO₂ extrusion) within the first 30 minutes. The reaction mixture typically transitions from yellow to a deep red/brown, indicating the formation of active Pd(0) species.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the sulfonyl chloride peak confirms completion (typically 4–8 hours). Note: Unreacted sulfonyl chloride often appears as the corresponding sulfonic acid in LC-MS due to hydrolysis on the column.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Pathway B: Sequential Sulfonamidation and C–Cl Cross-Coupling

When the target molecule requires the retention of the sulfonamide pharmacophore (a common motif in kinase inhibitors and GPCR ligands), the –SO₂Cl group must be reacted first. The C–Cl bond, electronically activated by the para-cyano group, is then primed for cross-coupling[1].

Self-Validating Protocol 2: Stepwise Sulfonamidation and Suzuki Coupling

Step 1: Chemoselective Sulfonamidation

  • Dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Add a primary or secondary amine (1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing amine hydrochloride precipitation and ensuring complete conversion.

  • Stir at room temperature for 2 hours.

    • Validation Check: Complete consumption of the starting material by TLC. Aqueous workup yields the 5-chloro-2-cyano-N-substituted benzenesulfonamide, which is highly stable and can be isolated in >90% yield without chromatography.

Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling at the C–Cl Bond Materials:

  • 5-chloro-2-cyano-benzenesulfonamide intermediate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or SPhos (10 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1)

Methodology:

  • Combine the sulfonamide intermediate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ in a microwave vial.

  • Seal the vial, evacuate, and backfill with Argon.

  • Inject degassed Toluene and H₂O.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation. XPhos is selected as the ligand because its bulky, electron-rich nature accelerates the oxidative addition into the relatively inert C–Cl bond while preventing protodehalogenation.

  • Heat at 100 °C for 12 hours (or microwave at 120 °C for 30 mins).

  • Validation Check: LC-MS should show the product mass [M+H]⁺ with the characteristic disappearance of the chlorine isotope pattern (M, M+2) upon successful C–Cl cross-coupling.

Quantitative Data Summary

The following table summarizes the efficiency of the two divergent pathways based on optimized literature precedents for sulfonyl chloride cross-couplings.

Reaction PathwayCatalyst SystemBase / SolventTemp (°C)Target Bond FormedTypical Yield (%)
Desulfinative Suzuki Pd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane-H₂O80C–C (Biaryl)60–85%
Desulfinative Suzuki Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene90C–C (Biaryl)70–90%
Sulfonamidation None (DIPEA)DCM0 to 25S–N (Sulfonamide)>90%
C–Cl Suzuki Coupling Pd(OAc)₂ / SPhosK₃PO₄ / Toluene-H₂O100C–C (Biaryl)75–95%
C–Cl Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBu / 1,4-Dioxane100C–N (Aniline)65–85%

References

  • Desulfination as an Emerging Strategy in Palladium-Catalyzed C-C Coupling Reactions ResearchGate[Link][2]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Organic Letters - ACS Publications[Link][3]

  • HETEROCYCLIC COMPOUND - European Patent Office (EP / WO2018030466A1) Google Patents[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride

Topic: Minimizing Hydrolysis in Aqueous Media During Sulfonamide Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly reactive s...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Hydrolysis in Aqueous Media During Sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly reactive sulfonyl chlorides. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your amidation workflows.

Executive Summary & Mechanistic Context

5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is an exceptionally reactive electrophile ()[1]. The presence of the strongly electron-withdrawing cyano (-CN) and chloro (-Cl) groups significantly increases the partial positive charge on the sulfonyl sulfur atom.

While this heightened electrophilicity accelerates the desired amidation with primary or secondary amines, it simultaneously makes the compound highly susceptible to nucleophilic attack by water or hydroxide ions (hydrolysis) ()[2]. To successfully synthesize sulfonamides in aqueous media (Schotten-Baumann conditions), the reaction environment must be precisely engineered to favor the kinetics of amidation ( kamidation​ ) over hydrolysis ( khydrolysis​ ) ()[3].

Troubleshooting FAQs

Q1: My reaction yields predominantly 5-chloro-2-cyanobenzenesulfonic acid instead of the target sulfonamide. How do I shift the selectivity? A: This is a classic symptom of base-catalyzed hydrolysis outpacing amidation.

  • Causality: High pH (e.g., using NaOH) floods the aqueous phase with hydroxide ions, which are smaller and more mobile nucleophiles than your amine.

  • Solution: Switch to a milder base like sodium bicarbonate (NaHCO 3​ ) or sodium carbonate (Na 2​ CO 3​ ) to maintain a pH of 8.0–9.0. This ensures the amine remains unprotonated and nucleophilic without providing a massive excess of competing hydroxide ions. Furthermore, strictly maintain the reaction temperature at 0–5 °C. Hydrolysis typically possesses a higher activation energy than amidation; therefore, chilling the reaction disproportionately suppresses the rate of water attack.

Q2: Which solvent system is optimal for this highly reactive substrate in aqueous media? A: A biphasic system is mandatory to physically separate the bulk water from the sulfonyl chloride.

  • Causality: If the sulfonyl chloride is dissolved in a water-miscible solvent (like THF or acetone), it is immediately exposed to the bulk aqueous phase, leading to rapid degradation.

  • Solution: Use a water-immiscible solvent. While dichloromethane (DCM) and toluene are traditional choices, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. 2-MeTHF provides superior phase separation, excellent solubility for sulfonyl chlorides, and keeps the electrophile safely in the organic layer until it reacts at the biphasic interface ()[4].

Q3: Does the order of addition impact the hydrolysis rate? A: Yes, significantly.

  • Causality: Adding the amine to a solution of the sulfonyl chloride creates a high initial concentration of the electrophile, increasing the statistical probability of it reacting with water.

  • Solution: Employ a "reverse addition" strategy. Dissolve the amine and base in the aqueous phase, and slowly add the sulfonyl chloride (dissolved in 2-MeTHF) dropwise. This maintains a near-zero steady-state concentration of the sulfonyl chloride in the reactor, ensuring it is immediately consumed by the amine upon reaching the phase boundary.

Quantitative Data: Parameter Impact on Hydrolysis

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Temperature Ambient (20–25 °C)0–5 °CHydrolysis ( khydrolysis​ ) has a higher activation energy than amidation; cooling disproportionately suppresses water attack.
Aqueous Base NaOH / KOH (pH > 12)NaHCO 3​ / Na 2​ CO 3​ (pH 8–9)High [OH⁻] accelerates base-catalyzed hydrolysis. Mild bases keep the amine nucleophilic without flooding the system with hydroxide.
Organic Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF provides superior phase separation and lower water solubility, keeping the highly electrophilic sulfonyl chloride isolated from bulk water.
Addition Method All-at-once (Batch)Slow, dropwise addition of organic phaseMaintains a low steady-state concentration of the sulfonyl chloride, maximizing the probability of it reacting with the amine at the biphasic interface.

Visual Workflows

Pathway SC 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide (Target) SC->Sulfonamide k_amidation SulfonicAcid Sulfonic Acid (Hydrolysis) SC->SulfonicAcid k_hydrolysis Amine Amine (R-NH2) Amine->Sulfonamide Water Water / OH- Water->SulfonicAcid

Fig 1: Competing kinetic pathways between desired amidation and undesired hydrolysis.

Standard Operating Procedure (SOP): Optimized Biphasic Amidation

This protocol is designed as a self-validating system . By monitoring physical and chemical changes during the workflow, researchers can confirm the integrity of the reaction in real-time.

Objective: Synthesize sulfonamides from 5-Chloro-2-cyanobenzene-1-sulfonyl chloride while restricting hydrolysis to < 5%.

Materials:

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.05 equiv)

  • Primary/Secondary Amine (1.00 equiv)

  • Sodium Bicarbonate (NaHCO 3​ ) (2.00 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

  • Deionized Water (10 volumes)

Step 1: Phase Preparation

  • In a jacketed reactor, dissolve the amine (1.00 equiv) and NaHCO 3​ (2.00 equiv) in deionized water (10 vol).

  • In a separate addition funnel, dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.05 equiv) in anhydrous 2-MeTHF (10 vol).

    • Self-Validation Check: Ensure the organic solvent is strictly anhydrous prior to dissolution to prevent premature hydrolysis in the addition funnel.

Step 2: Thermal Equilibration & Agitation

  • Cool the aqueous amine solution to 0–5 °C.

  • Set the overhead stirrer to a high agitation rate (e.g., 400–600 rpm).

    • Causality: A high stirring rate maximizes the interfacial surface area between the aqueous and organic phases, which is critical because the amidation reaction occurs strictly at this boundary.

Step 3: Controlled Addition

  • Begin dropwise addition of the 2-MeTHF solution into the aqueous phase.

  • Control the addition rate to maintain the internal temperature strictly below 5 °C (typically over 30–60 minutes depending on scale).

    • Causality: Slow addition ensures the sulfonyl chloride is consumed by the amine immediately upon reaching the interface, preventing accumulation and subsequent hydrolysis.

    • Self-Validation Check: Monitor the pH of the aqueous layer. If the pH drops rapidly below 7.0 during addition, it indicates the base has been depleted by excessive hydrolysis (forming HCl and sulfonic acid), validating that the addition rate is too fast or the temperature is too high.

Step 4: Reaction Monitoring & Workup

  • Stir the biphasic mixture for an additional 1 hour at 0–5 °C.

  • Verify completion via HPLC or TLC (monitor the disappearance of the sulfonyl chloride).

  • Separate the phases. The target sulfonamide will reside in the organic (2-MeTHF) layer.

  • Wash the organic layer with cold 0.1 M HCl (to remove trace unreacted amine) and brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. This guide provides in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for your specific coupling application, ensuring high yield and purity.

Introduction: The Critical Role of Temperature

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a valuable intermediate, but like most sulfonyl chlorides, its reactivity is a double-edged sword. The compound's thermal stability is finite, with analogous aryl sulfonyl chlorides typically showing decomposition onset in the range of 180-220°C.[1] Exceeding the optimal temperature window can lead to a cascade of side reactions, impurity formation, and ultimately, yield loss. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. This guide will walk you through the principles and practical steps for navigating this critical parameter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a typical sulfonamide formation with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride?

A1: For standard sulfonamide synthesis with primary or secondary amines, a conservative starting temperature is crucial to minimize side reactions. We recommend initiating the reaction at 0°C (ice bath). After the initial addition of reagents, the reaction can be allowed to slowly warm to room temperature (20-25°C).[2] Many sulfonamide formations proceed efficiently within this temperature range.[3][4] Monitor the reaction by TLC or LC-MS. If no significant conversion is observed after several hours at room temperature, a gentle increase in temperature may be considered.

Q2: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig). What temperature range should I explore?

A2: Palladium-catalyzed cross-coupling reactions typically require elevated temperatures to drive the catalytic cycle. However, the lower reactivity of aryl chlorides compared to bromides or iodides often necessitates more forcing conditions.[5]

  • For Suzuki-Miyaura Coupling: A good starting point for optimization is 60-80°C . Depending on the reactivity of the boronic acid/ester and the chosen catalyst/ligand system, this can be increased up to 120°C .[6]

  • For Buchwald-Hartwig Amination: These reactions are commonly run at higher temperatures, typically in the 80-110°C range.[5][7] The choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond and achieving good yields at these temperatures.[5]

Q3: What are the primary decomposition products I should be aware of at excessively high temperatures?

A3: The thermal decomposition of aryl sulfonyl chlorides can be hazardous. The primary gaseous byproducts are typically hydrogen chloride (HCl) and sulfur dioxide (SO₂) .[1] These are corrosive and toxic gases. Beyond these, complex chlorinated aromatic compounds and polymeric tars can also form, complicating purification. It is imperative to stay well below the decomposition temperature, which for this class of compound is generally above 180°C.[1][8]

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence reaction rates. For instance, some solvolysis (reaction with the solvent) of sulfonyl chlorides is known to be dependent on solvent ionizing power.[9] For Pd-catalyzed couplings, higher boiling point solvents like toluene, dioxane, or DMF are often used to achieve the necessary temperatures.[5] Always choose a solvent that is appropriate for the target temperature range and ensures the solubility of all reactants.

Troubleshooting Guide: Low Yield & Impurity Formation

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and solving them.

Logical Troubleshooting Workflow

troubleshooting_flow start Low Yield or High Impurity check_temp Is the Reaction Temperature Appropriate for the Coupling Type? start->check_temp temp_too_high Problem: Temperature Too High (Decomposition/Side Reactions) start->temp_too_high If new spots/tar appear sulfonamide Sulfonamide Formation: Start at 0°C, warm to RT check_temp->sulfonamide e.g., Amine Coupling pd_coupling Pd-Coupling: Start at 60-80°C check_temp->pd_coupling e.g., Suzuki, B-H temp_too_low Problem: Temperature Too Low (Incomplete Conversion) sulfonamide->temp_too_low If reaction is sluggish pd_coupling->temp_too_low If reaction is sluggish solution_low Solution: 1. Gradually increase temperature (e.g., in 10-20°C increments). 2. Monitor by TLC/LC-MS. 3. Increase reaction time. temp_too_low->solution_low solution_high Solution: 1. Decrease temperature. 2. Ensure slow reagent addition at low temp. 3. Check for sulfonyl chloride hydrolysis. temp_too_high->solution_high sulfone_formation Side Reaction: Sulfone Formation (common in chlorosulfonation) temp_too_high->sulfone_formation hydrolysis Side Reaction: Hydrolysis (forms sulfonic acid) solution_high->hydrolysis hydrolysis_sol Mitigation: - Use anhydrous solvents and reagents. - Run under inert atmosphere (N₂/Ar). hydrolysis->hydrolysis_sol

Caption: Troubleshooting workflow for temperature optimization.

Common Problems and Solutions
Problem Potential Cause (Temperature-Related) Recommended Solution & Explanation
Incomplete reaction; starting material remains. Reaction temperature is too low. Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress closely by TLC or LC-MS at each stage. Insufficient thermal energy can lead to a slow reaction rate that does not reach completion in a reasonable timeframe.[10][11]
Low yield with multiple unidentified spots on TLC/LC-MS. Reaction temperature is too high. Decrease the reaction temperature. High temperatures can promote side reactions or lead to the thermal decomposition of the starting material or product.[1] This is especially critical for aryl sulfonyl chlorides which have limited thermal stability.[1][8]
Significant amount of a very polar byproduct is observed. Hydrolysis of the sulfonyl chloride. This occurs when the sulfonyl chloride reacts with trace water to form the corresponding sulfonic acid. While this can happen at any temperature, the rate increases with heat. Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). If an aqueous workup is required, perform it quickly and with cold solutions to minimize product hydrolysis.[12]
Reaction is sluggish even at elevated temperatures (for Pd-coupling). Sub-optimal catalyst/ligand system. While temperature is a key factor, it cannot compensate for an inappropriate catalyst system for a less reactive aryl chloride. Solution: Before pushing the temperature higher, screen different palladium catalysts and, more importantly, phosphine ligands. Bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) are often required to facilitate the oxidative addition of aryl chlorides to the palladium center.[5]

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for your specific coupling reaction. It is designed to be adapted for either sulfonamide formation or a palladium-catalyzed cross-coupling.

Workflow for Temperature Screening

optimization_workflow setup Step 1: Reaction Setup - Prepare parallel reaction vessels. - Use identical stoichiometry in each. temp_set Step 2: Temperature Variation - Set each reaction to a different temp (e.g., RT, 40°C, 60°C, 80°C, 100°C). - Use a multi-well heating block for consistency. setup->temp_set monitoring Step 3: Reaction Monitoring - Take aliquots at set time points (e.g., 1h, 4h, 16h). - Quench aliquot and analyze by LC-MS/TLC. temp_set->monitoring analysis Step 4: Data Analysis - Compare % conversion of starting material. - Identify and quantify major byproducts. monitoring->analysis optimum Step 5: Identify Optimum - Select temperature with the best balance of conversion rate and purity. analysis->optimum

Caption: Experimental workflow for temperature screening.

Step-by-Step Methodology
  • Preparation: In a series of identical reaction vials equipped with stir bars, add 5-Chloro-2-cyanobenzene-1-sulfonyl chloride and your coupling partner (amine for sulfonamide; boronic acid/ester for Suzuki; etc.). If using a solid catalyst/ligand, add it at this stage.

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous, degassed solvent to each vial. Then, add any liquid reagents (e.g., base, liquid amine) via syringe. Ensure all additions are consistent across all vials.

  • Temperature Control: Place the vials in a pre-heated parallel synthesis block or multiple oil baths set to the desired screening temperatures. For a Buchwald-Hartwig amination, a suggested screening range would be 80°C, 90°C, 100°C, and 110°C.[5][13]

  • Monitoring: At regular intervals (e.g., 1, 4, and 16 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot in a separate vial containing a suitable solvent (e.g., ethyl acetate and a small amount of water).

  • Analysis: Analyze the quenched aliquots by TLC and/or LC-MS.

    • TLC Analysis: Visualize the consumption of starting materials and the formation of the product and any new byproducts.

    • LC-MS Analysis: Quantify the conversion of the starting material and the relative percentage of product versus impurities. This provides the most accurate data for comparison.

  • Determination: Construct a table comparing conversion, product purity, and byproduct profile at each temperature and time point. The optimal temperature is the one that provides the highest yield of pure product in the most reasonable timeframe. Longer reaction times, even at a seemingly optimal temperature, can sometimes lead to increased byproduct formation.[10]

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Publishing. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. Available at: [Link]

  • Benzenesulfonyl chloride process. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • How does reaction time impact synthetic product purity and yield? Biotage. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Google Patents.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a highly functionalized, versatile electrophile widely utilized in drug discovery and agrochemical development for synthesizing comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a highly functionalized, versatile electrophile widely utilized in drug discovery and agrochemical development for synthesizing complex sulfonamides and sulfonate esters.

While the presence of strong electron-withdrawing groups (chloro and cyano) on the aromatic ring makes the sulfonyl sulfur highly electrophilic, researchers frequently encounter incomplete reactions, low yields, or complex impurity profiles. This guide provides a mechanistic, causality-driven approach to troubleshooting these specific issues.

Diagnostic Workflow for Incomplete Reactions

Before adjusting parameters, you must determine why the reaction failed. The following workflow outlines the logical decision tree for diagnosing incomplete sulfonylation.

DiagnosticWorkflow Start Incomplete Reaction Detected Analyze Analyze via LC-MS/HPLC Start->Analyze Status Is Sulfonyl Chloride Consumed? Analyze->Status Intact No: SM Intact (Poor Nucleophilicity) Status->Intact SM > 20% Consumed Yes: SM Consumed (Side Reactions/Hydrolysis) Status->Consumed SM < 5% Sol1 Add DMAP Catalyst Optimize Base (DIPEA) Intact->Sol1 Sol2 Check for Sulfonic Acid (Moisture Issue) Consumed->Sol2 Sol3 Check SNAr/Nitrile Adducts (Chemoselectivity) Consumed->Sol3 Fix2 Rigorous Solvent Drying Use Scavenger Sol2->Fix2 Fix3 Lower Temperature Reduce Base Equiv. Sol3->Fix3

Diagnostic workflow for troubleshooting incomplete sulfonylation reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction stalls at 50% conversion, and LC-MS shows unreacted 5-chloro-2-cyanobenzene-1-sulfonyl chloride. Why is the amine not reacting completely?

A1: This phenomenon is typically caused by the poor nucleophilicity of the amine (especially anilines or sterically hindered secondary amines) or the deactivation of the amine by generated HCl if the base is insufficient. While the sulfonyl chloride is highly electrophilic, the activation energy barrier for direct sulfonylation can still be too high for weak nucleophiles.

The Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophilic catalyst compared to pyridine[1]. The dimethylamino group donates electron density into the pyridine ring via resonance, stabilizing the intermediate N-sulfonyl-4-dimethylaminopyridinium salt[2]. This intermediate is highly electrophilic and reacts rapidly with weak nucleophiles, lowering the overall activation energy and driving the reaction to completion[3].

DMAP_Catalysis SC 5-Cl-2-CN-Ph-SO2Cl (Sulfonyl Chloride) Intermediate N-Sulfonylpyridinium Intermediate (Highly Active) SC->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + R-NH2 Regen DMAP Regenerated Intermediate->Regen Leaving Group Amine R-NH2 (Nucleophile) Amine->Product Regen->DMAP Catalytic Cycle

Mechanism of DMAP-catalyzed sulfonylation via the N-sulfonylpyridinium intermediate.

Q2: I see complete consumption of the sulfonyl chloride, but my product yield is low. A highly polar baseline spot appears on TLC. What is happening?

A2: The highly polar byproduct is likely 5-chloro-2-cyanobenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride. The electron-withdrawing cyano and chloro groups make the sulfur center extremely susceptible to nucleophilic attack by trace water. In the presence of bases like triethylamine (TEA) or pyridine, this hydrolysis is severely accelerated[4].

The Solution:

  • Strict Anhydrous Conditions: Use freshly distilled or sure-seal anhydrous solvents (e.g., DCM or THF).

  • Order of Addition (Critical): Add the sulfonyl chloride as a solution dropwise to a pre-cooled (0–5 °C) mixture of the amine and base. Do not pre-mix the sulfonyl chloride with the base in the absence of the nucleophile, as this forms the highly reactive intermediate which will rapidly scavenge any trace moisture[3].

Q3: Are there chemoselectivity risks with the cyano or chloro groups on the aromatic ring?

A3: Yes. While sulfonylation is generally much faster, the presence of the activating cyano group ortho to the sulfonyl moiety, and para to the chloro group, makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). If you are using a strong, unhindered nucleophile (like a primary aliphatic amine) and excess heat, the amine may attack the aromatic ring, displacing the chloride or reacting with the nitrile.

The Solution: Keep the reaction temperature low (0 °C to room temperature) and strictly control the stoichiometry of the nucleophile (1.0 to 1.05 equivalents). Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without competing for the electrophile.

Quantitative Data: Condition Optimization

The efficiency of sulfonylation is highly dependent on the choice of base, catalyst, and solvent[2]. The table below summarizes the expected outcomes when optimizing reactions with 5-chloro-2-cyanobenzene-1-sulfonyl chloride.

SolventBase (Equiv)Catalyst (mol %)TemperatureExpected ConversionPrimary Issue / Observation
PyridinePyridine (Solvent)None25 °C40–50%Sluggish reaction, competitive hydrolysis.
DCMTEA (2.0)None25 °C60–70%Incomplete conversion of weak nucleophiles.
DCM DIPEA (1.5) DMAP (10%) 0 °C to 25 °C >95% Optimal conditions for high yield and purity.
DMFK₂CO₃ (2.0)None60 °C<30%Extensive SNAr side reactions and hydrolysis.

Experimental Protocol: Self-Validating DMAP-Catalyzed Sulfonylation

This protocol is designed as a self-validating system to ensure the complete conversion of weakly nucleophilic amines using 5-chloro-2-cyanobenzene-1-sulfonyl chloride, minimizing both hydrolysis and SNAr side-reactions[3].

Objective: Synthesize a sulfonamide with >90% conversion while suppressing sulfonic acid formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the amine nucleophile (1.0 mmol) and 4-Dimethylaminopyridine (DMAP, 12.2 mg, 0.1 mmol, 10 mol%) to the flask.

  • Solvent & Base: Dissolve the solids in anhydrous Dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 261 µL, 1.5 mmol). Stir to achieve a homogenous solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: In a separate dry vial, dissolve 5-chloro-2-cyanobenzene-1-sulfonyl chloride (260 mg, 1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Mechanistic Note: Dropwise addition prevents localized heating and minimizes the concentration of unreacted electrophile, suppressing hydrolysis.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to 25 °C. After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade Methanol, and analyze.

    • Validation Check: The LC-MS trace should show <5% of the amine starting material. If >10% remains, the amine is highly deactivated; add an additional 0.2 mmol of the sulfonyl chloride and 0.3 mmol of DIPEA, then stir for 1 more hour.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base and DMAP. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure sulfonamide.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - National Institutes of Health (NIH). 1

  • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation - Benchchem. 2

  • Synthesis process optimization and field trials of insecticide candidate NKY-312 - National Institutes of Health (NIH). 3

  • Development of a Suitable Process for the Preparation of a TNF-α Converting Enzyme Inhibitor, WAY-281418 - ACS Publications. 4

Sources

Optimization

Purification techniques and chromatography for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride derivatives

Welcome to the Technical Support Center for the isolation, purification, and handling of highly reactive sulfonyl chloride building blocks. This guide is specifically engineered for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of highly reactive sulfonyl chloride building blocks. This guide is specifically engineered for researchers and drug development professionals working with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) and its derivatives[1].

Due to the extreme electrophilicity of this compound, standard purification workflows often lead to catastrophic yield losses. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to ensure your synthetic success.

Part 1: Troubleshooting & Mechanism FAQs

Q1: Why does my sulfonyl chloride derivative degrade into a baseline spot during standard silica gel chromatography? The Causality: The degradation is driven by thermodynamics and catalyzed by your stationary phase. In 5-chloro-2-cyanobenzene-1-sulfonyl chloride, the ortho-cyano (-CN) and meta-chloro (-Cl) groups exert powerful electron-withdrawing inductive and mesomeric effects[1]. This leaves the sulfonyl sulfur atom highly electron-deficient and exceptionally susceptible to nucleophilic attack. When you load this compound onto standard silica gel, the acidic silanol (Si-OH) groups on the silica surface act as both a hydration source (retaining moisture) and a hydrogen-bond catalyst[2]. This rapidly lowers the activation energy for hydrolysis, converting your desired sulfonyl chloride into a highly polar sulfonic acid (R-SO₃H) and liberating HCl gas[2][3].

Q2: If chromatography is unavoidable, how can I successfully elute the product without hydrolysis? The Causality: You must shift from a thermodynamic approach to a kinetically controlled one. This means minimizing column residence time and completely eliminating moisture. You must use Rapid Anhydrous Flash Chromatography . By utilizing rigorously dried solvents, pre-flushing the column with an inert gas, and applying positive pressure to accelerate elution, you suppress the pseudo-first-order rate of hydrolysis[3].

Q3: What are the most scalable alternatives to chromatography for this specific derivative? The Causality: Controlled crystallization or trituration is the industry standard for sulfonyl chlorides[4]. By entirely avoiding the acidic silica stationary phase, you eliminate the primary catalyst for degradation. Utilizing a binary solvent system (e.g., dissolving in minimal toluene and precipitating with heptane) selectively reduces the thermodynamic solubility of the sulfonyl chloride, prompting crystal nucleation while polar impurities remain solvated[4].

Q4: My derivative is too unstable to isolate cleanly. What synthetic workarounds exist for discovery chemistry? The Causality: If the S-Cl bond is too labile, you must mask the reactive center by converting it into a bench-stable surrogate. Reacting the crude mixture with 2,4,6-trichlorophenol (TCP) generates a TCP sulfonate [5]. TCP sulfonates are completely stable on silica gel, can be stored for months, and remain sufficiently reactive to undergo targeted sulfonylation with amines under slightly elevated temperatures[5]. Alternatively, converting the chloride to a sulfonyl fluoride provides robust stability against hydrolysis while maintaining selective reactivity toward nucleophiles[6].

Part 2: Visualizing the Workflows

HydrolysisPathway A 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride C Hydrolysis Transition State (Nucleophilic Attack) A->C Moisture/Silica B Silica Gel Surface (Acidic Si-OH) + H2O B->C Catalysis D Sulfonic Acid Degradant + HCl C->D Degradation

Silica gel-catalyzed hydrolysis pathway of sulfonyl chlorides.

PurificationWorkflow Start Crude Sulfonyl Chloride Mixture Decision1 Is the derivative highly moisture sensitive? Start->Decision1 Cryst Controlled Crystallization (Non-polar solvents) Decision1->Cryst Moderate, scalable Chrom Rapid Anhydrous Flash Chromatography Decision1->Chrom No, analytical scale Surrogate Convert to TCP Sulfonate or Sulfonyl Fluoride Decision1->Surrogate Yes, extreme instability

Decision matrix for the purification of reactive sulfonyl chlorides.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different purification strategies to highly electron-deficient sulfonyl chlorides.

Purification MethodTypical Recovery YieldPurity AchievedScalabilityKey AdvantagesCommon Challenges
Rapid Anhydrous Chromatography 40–60%>95%Low (Analytical)High resolution for complex crude mixturesHigh risk of hydrolysis; low yield[2]
Controlled Crystallization 70–90%>98%High (Industrial)Prevents silica degradation; highly scalableRequires optimization of solvent ratios[4]
Vacuum Distillation 60–80%>95%MediumRemoves non-volatile impurities efficientlyRisk of thermal decomposition[3]
Surrogate Conversion (TCP/Fluoride) 75–95%>99%Medium to HighYields bench-stable, easily purified intermediatesAdds synthetic steps to the workflow[5][6]

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Rapid Anhydrous Flash Chromatography

Use this only when crystallization fails and analytical-scale isolation is mandatory.

  • Stationary Phase Preparation: Pack a column with neutral or slightly deactivated silica gel. Flush the dry column thoroughly with Argon or Nitrogen gas for 10 minutes to displace ambient atmospheric moisture.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., Hexane/Ethyl Acetate stored over activated 3Å molecular sieves).

  • Sample Loading: Avoid wet loading with polar solvents like DCM, which can drag water onto the column. Dry load the crude mixture using a minimal amount of inert, acid-washed sand rather than silica[6].

  • Elution: Apply positive pressure to achieve a rapid flow rate. The goal is to limit the column residence time to under 15 minutes.

  • Workup: Immediately pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 30°C to prevent thermal degradation[3].

Protocol B: Controlled Crystallization (Recommended)

The optimal, self-validating method for scaling up sulfonyl chloride production.

  • Dissolution: Dissolve the crude 5-chloro-2-cyanobenzene-1-sulfonyl chloride in a minimal volume of a dry, slightly polar solvent (e.g., anhydrous toluene or dichloromethane) at 30°C.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., anhydrous heptane or hexane) dropwise under vigorous stirring until the solution becomes slightly turbid.

  • Aging: Cool the mixture to 0–5°C and allow it to age for at least 30 to 60 minutes. Causality note: Aging promotes controlled crystal growth, excluding impurities from the crystal lattice and improving filtration characteristics[4].

  • Isolation: Filter the resulting crystals rapidly over a Büchner funnel under a blanket of inert gas. Wash the filter cake with cold, dry heptane and dry under high vacuum.

Protocol C: Synthesis of TCP Sulfonate Surrogates

Use this when the sulfonyl chloride is too unstable for isolation.

  • Reaction Setup: Dissolve the crude sulfonyl chloride mixture in anhydrous dichloromethane and cool to 0°C under Argon.

  • Reagent Addition: Add 2,4,6-trichlorophenol (1.1 equivalents).

  • Base Addition: Dropwise, add triethylamine (1.2 equivalents). Causality note: The base neutralizes the generated HCl, driving the reaction forward while preventing acidic side reactions.

  • Purification: Stir for 2 hours, quench with water, extract the organic layer, and purify the highly stable TCP sulfonate via standard, unhurried silica gel chromatography[5].

References

  • Sulfonyl group , Grokipedia, [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate , PMC (NIH),[Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride , Organic Syntheses, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride Sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sulfonamide library synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sulfonamide library synthesis. The synthesis of sulfonamides from 5-chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-92-9) presents a unique set of mechanistic hurdles that require precise experimental control.

The ortho-cyano group exerts a profound electron-withdrawing effect, rendering the sulfur center exceptionally electrophilic. While this theoretically accelerates nucleophilic attack by the amine, it simultaneously makes the sulfonyl chloride highly susceptible to competitive hydrolysis by trace moisture[1]. Furthermore, the ortho-cyano and meta-chloro substitutions create a sterically congested environment, which can severely impede the approach of bulky secondary amines.

This guide provides a self-validating protocol, quantitative optimization metrics, and a troubleshooting decision tree to help you achieve maximum yield and purity.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, the following protocol incorporates strict environmental controls and In-Process Controls (IPCs) to validate the reaction at each critical stage[1].

Standard Operating Procedure (SOP): Anhydrous Sulfonylation

Reagents & Materials:

  • Electrophile: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.1 eq)

  • Base/Catalyst: N,N-Diisopropylethylamine (DIPEA) (2.0 eq) + 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Oven-dry all glassware at 120 °C for at least 2 hours. Assemble the apparatus under a continuous stream of dry Nitrogen or Argon[1].

  • Amine Solution Formulation: Dissolve the amine (1.1 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: In a separate dry flask, dissolve 5-chloro-2-cyanobenzene-1-sulfonyl chloride in anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes. Causality: Dropwise addition at 0 °C controls the exotherm, preventing thermal degradation of the cyano group and minimizing disulfonylation side reactions[1].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Step: Monitor via LC-MS. The complete disappearance of the sulfonyl chloride mass and the strict absence of the corresponding sulfonic acid mass confirm successful anhydrous coupling without competitive hydrolysis[1].

  • Quench & Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO₃, and brine[1].

    • Self-Validation Step: A stable pH of ~8 in the aqueous layer during the NaHCO₃ wash ensures complete neutralization of acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography[1].

Workflow A 1. Preparation Dry glassware & solvents B 2. Reagent Mixing Amine + Base in DCM at 0 °C A->B C 3. Addition Dropwise addition of Sulfonyl Chloride B->C D 4. Reaction Warm to RT, stir 2-12 h C->D E 5. Quench & Workup 1M HCl, NaHCO3, Brine D->E F 6. Purification Chromatography E->F

Standard experimental workflow for anhydrous sulfonamide synthesis.

Quantitative Data & Optimization Matrix

The following table summarizes the impact of various reaction parameters on the overall yield. These metrics are derived from empirical optimization of sterically hindered and highly electrophilic sulfonyl chlorides[1][2].

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Rationale
Solvent Reagent-grade DCMAnhydrous DCM (Ar atm)+25% to +40%Prevents competitive hydrolysis of the highly electrophilic sulfonyl chloride to sulfonic acid[1].
Base Triethylamine (TEA)DIPEA + DMAP catalyst+15% to +20%DMAP acts as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate that overcomes steric hindrance from the ortho-cyano group.
Temperature Ambient (Bolus addition)0 °C dropwise, then RT+10% to +15%Controls the reaction exotherm, preventing degradation and minimizing the kinetic favorability of disulfonylation[1].
Stoichiometry 1.0 eq Amine1.1 - 1.2 eq Amine+5% to +10%Ensures complete conversion of the limiting, highly reactive sulfonyl chloride reagent[1].

Troubleshooting Guide & FAQs

Troubleshooting Start Low Yield Detected? Hydrolysis Check LC-MS for Sulfonic Acid (Hydrolysis) Start->Hydrolysis Sterics Check for Unreacted SM (Steric Hindrance) Start->Sterics SideRxn Check for Disulfonylation (Over-reaction) Start->SideRxn Sol1 Use strictly anhydrous solvents & inert atmosphere Hydrolysis->Sol1 Sol2 Add Pyridine or DMAP as nucleophilic catalyst Sterics->Sol2 Sol3 Adjust stoichiometry: Excess amine or slow addition SideRxn->Sol3

Troubleshooting decision tree for diagnosing and resolving low reaction yields.

Q1: My LC-MS shows a massive peak corresponding to the sulfonic acid instead of the desired sulfonamide. How do I fix this? A1: The formation of sulfonic acid is the hallmark of sulfonyl chloride hydrolysis[1]. The ortho-cyano group on 5-chloro-2-cyanobenzene-1-sulfonyl chloride makes the sulfur atom extremely electrophilic and aggressively prone to attack by water. Solution: Ensure strictly anhydrous conditions. Use newly opened, molecular sieve-dried solvents and purge the reaction vessel with Argon[1]. If the sulfonyl chloride starting material has degraded during storage (indicated by a clumpy, white, insoluble precipitate), you must procure a fresh batch.

Q2: The reaction stalls at 50% conversion with intact sulfonyl chloride remaining, despite using anhydrous conditions. A2: This indicates a kinetic bottleneck. The steric hindrance from the ortho-cyano and meta-chloro groups is preventing the amine from effectively attacking the sulfonyl center. Solution: Introduce a nucleophilic catalyst. Adding 10-20 mol% of DMAP or switching the base entirely to Pyridine will generate a highly reactive sulfonylpyridinium intermediate. This intermediate is structurally extended, less sensitive to steric bulk, and transfers the sulfonyl group to the amine much faster.

Q3: I am observing a side product with a mass corresponding to disulfonylation (M + Sulfonyl - H). A3: Disulfonylation occurs when the newly formed primary sulfonamide (which retains some nucleophilicity) attacks another molecule of the sulfonyl chloride. Solution: Invert the addition order or adjust the stoichiometry. Add the sulfonyl chloride slowly dropwise to an excess of the amine (e.g., 2.0 eq if the amine is inexpensive) at 0 °C[1]. This ensures the amine is always in vast stoichiometric excess relative to the sulfonyl chloride, kinetically favoring mono-sulfonylation.

Q4: Can I use microwave irradiation to speed up the reaction for highly sterically hindered amines? A4: Yes, microwave-assisted sulfonylation has been shown to drastically reduce reaction times (from hours to minutes) and improve yields for hindered systems by rapidly overcoming activation energy barriers[3]. However, because 5-chloro-2-cyanobenzene-1-sulfonyl chloride contains a reactive nitrile group, prolonged heating >80 °C may induce side reactions (such as amidine formation). Limit microwave exposure to short bursts (e.g., 50-60 °C for 5-10 minutes) and monitor closely[3].

References

  • Royal Society of Chemistry (RSC). "Microwave-assisted sulfonylation of various structurally amines." RSC Advances.[Link]

Sources

Optimization

Handling and storage protocols for moisture-sensitive 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Welcome to the comprehensive technical support guide for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and utilization of this highly reactive reagent. Drawing upon established principles of organic chemistry and field-proven insights, this guide aims to empower you to achieve optimal results in your experiments while ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Chloro-2-cyanobenzene-1-sulfonyl chloride so sensitive to moisture?

A1: The high reactivity of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride towards moisture stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted benzene ring make the sulfur atom highly susceptible to nucleophilic attack. Water, although a weak nucleophile, readily attacks this electrophilic center, leading to a rapid hydrolysis reaction. This reaction is often catalyzed by the presence of acid or base.[1][2] The resulting product is the corresponding sulfonic acid (5-Chloro-2-cyanobenzene-1-sulfonic acid), which is inactive in most desired subsequent reactions, leading to a loss of reagent and reduced reaction yields.[3][4]

Q2: I received my 5-Chloro-2-cyanobenzene-1-sulfonyl chloride as a solid. How should I store it to ensure its long-term stability?

A2: Proper storage is critical to maintain the integrity of this reagent. It should be stored in a cool, dry, and dark place.[5] The recommended storage temperature is typically between 2-8°C.[6] Crucially, the compound must be kept under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[5][7] The original manufacturer's container, often a Sure/Seal™ bottle or a similar design with a septum-lined cap, is ideal for this purpose. If the original container is not suitable for long-term storage after opening, transfer the solid to a clean, dry Schlenk flask or a vial that can be securely sealed with a septum and flushed with an inert gas. For added protection, you can place the primary container inside a larger, sealed container (a desiccator or a secondary container with a desiccant like Drierite) in the refrigerator.[4]

Q3: My reaction with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is giving a low yield. What are the likely causes?

A3: Low yields in reactions involving this reagent are most commonly attributed to three main factors:

  • Reagent Degradation: The primary cause is often the hydrolysis of the sulfonyl chloride due to exposure to moisture either during storage or the reaction setup.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a non-optimal reaction temperature, or the use of a sterically hindered or poorly nucleophilic reaction partner.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a diaryl sulfone, especially if the reaction is run at elevated temperatures or with an insufficient excess of the sulfonylating agent.[3]

Q4: What are the primary decomposition pathways for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride other than hydrolysis?

A4: Besides hydrolysis, sulfonyl chlorides can undergo thermal and photolytic decomposition. At elevated temperatures, the S-Cl bond can cleave, potentially leading to the formation of radical species and subsequent side reactions.[4] Exposure to light, particularly UV light, can also induce homolytic cleavage of the S-Cl bond, initiating radical-mediated decomposition pathways.[4] While generally stable under recommended storage conditions, it is best practice to avoid prolonged exposure to high temperatures and direct light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation Hydrolysis of the sulfonyl chloride: The reagent was exposed to moisture before or during the reaction.[3][4]- Ensure all glassware is oven-dried or flame-dried under vacuum before use.- Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.- Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).- Handle the solid reagent in a glovebox or using a Schlenk line.
Poor quality of starting material: The sulfonyl chloride may have degraded during storage.- Before use, check the appearance of the solid. Any clumping or discoloration may indicate decomposition.- If in doubt, it is best to use a fresh bottle of the reagent.
Insufficiently nucleophilic reaction partner: The amine or alcohol you are reacting with the sulfonyl chloride is not reactive enough under the chosen conditions.- Consider using a stronger, non-nucleophilic base to deprotonate your nucleophile.- Increase the reaction temperature, but monitor for byproduct formation.- Extend the reaction time.
Formation of a White Precipitate in the Reaction Mixture Formation of a salt byproduct: If you are using a base like triethylamine or pyridine, the hydrochloride salt of the base will precipitate out of the reaction mixture.- This is a normal observation and indicates that the reaction is proceeding.- The salt is typically removed during the aqueous work-up.
Difficult Purification Presence of the corresponding sulfonic acid: Hydrolysis of the starting material leads to the formation of the highly polar sulfonic acid.[3]- During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid byproduct.- Perform multiple extractions to ensure complete removal.
Formation of diaryl sulfone byproduct: This can occur, especially in chlorosulfonation reactions or at high temperatures.[3]- Optimize the reaction stoichiometry; ensure a sufficient excess of the sulfonylating agent is used.- Maintain the recommended reaction temperature.[3]- Purification can often be achieved by column chromatography on silica gel.

Experimental Protocols

Representative Protocol: Synthesis of a Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide from 5-Chloro-2-cyanobenzene-1-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine (1.2 - 1.5 equivalents)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: Assemble the oven-dried round-bottom flask under a positive pressure of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (or pyridine) (1.2 - 1.5 equivalents) to the stirred solution.

    • In a separate, dry vial, weigh the 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 equivalents) under an inert atmosphere (e.g., in a glovebox). Dissolve it in a minimal amount of anhydrous DCM.

    • Slowly add the solution of the sulfonyl chloride to the cooled amine solution via syringe over 10-15 minutes.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Key Concepts

The Hydrolysis of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to its decomposition into the corresponding sulfonic acid.

Hydrolysis_Mechanism reagents 5-Chloro-2-cyanobenzene-1-sulfonyl chloride + H₂O transition_state Transition State (Nucleophilic Attack) reagents->transition_state Moisture Exposure intermediates Intermediate (HCl elimination) transition_state->intermediates product 5-Chloro-2-cyanobenzene-1-sulfonic acid + HCl intermediates->product

Caption: Hydrolysis pathway of the sulfonyl chloride.

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues encountered when using 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Troubleshooting_Flowchart start Low Reaction Yield check_reagent Is the sulfonyl chloride fresh and properly stored? start->check_reagent check_conditions Were anhydrous conditions strictly maintained? check_reagent->check_conditions Yes reagent_bad Use a fresh batch of reagent. check_reagent->reagent_bad No check_reaction Is the reaction complete (checked by TLC/LC-MS)? check_conditions->check_reaction Yes conditions_bad Improve inert atmosphere techniques and use anhydrous solvents. check_conditions->conditions_bad No check_workup Was the work-up procedure appropriate? check_reaction->check_workup Yes reaction_incomplete Increase reaction time or temperature. Consider a more potent base. check_reaction->reaction_incomplete No workup_issue Optimize work-up to remove byproducts (e.g., base wash for sulfonic acid). check_workup->workup_issue No

Caption: A logical guide to troubleshooting low reaction yields.

References

  • Rogatch, E., & Tundo, P. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1349-1353. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(23), 3875-3882. Retrieved from [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3149-3161. Retrieved from [Link]

  • Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2118. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, L. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 245. Retrieved from [Link]

  • S. Kim, K. S. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(27), 4731-4733. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • Kao Chemicals. (2021). Material Safety Data Sheet: SANISOL C. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 85(7), 4768-4779. Retrieved from [Link]

  • Marvel, C. S., & Smith, L. H. (1941). N-acetyl-sulfanilyl chloride. Organic Syntheses, 21, 8. Retrieved from [Link]

  • Majek, M., & Jacobi von Wangelin, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Organic Letters, 23(24), 9534-9538. Retrieved from [Link]

  • Clarke, H. T., & Hartman, W. W. (1941). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. Retrieved from [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. (2021). Google Patents.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (n.d.). Google Patents.
  • Malig, T. C., et al. (2019). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 23(9), 1939-1947. Retrieved from [Link]

  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges associated with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges associated with 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS 411210-92-9)[1]. This highly functionalized electrophile is a critical building block in drug development, but its structural topology presents significant barriers to standard sulfonylation protocols. This guide provides field-proven, mechanistically grounded solutions to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 5-Chloro-2-cyanobenzene-1-sulfonyl chloride exhibit such poor reactivity with secondary amines under standard conditions? A: The primary issue is the "ortho effect." The cyano group at the 2-position is physically adjacent to the sulfonyl chloride group. This proximity restricts rotational freedom around the C-S bond and creates a severe steric clash that physically blocks the optimal trajectory for an incoming nucleophile (such as a bulky secondary amine) trying to execute a concerted SN2-like attack at the tetracoordinate sulfur center[2].

Q2: How does adding 4-Dimethylaminopyridine (DMAP) solve this steric issue? A: DMAP acts as a nucleophilic catalyst rather than just a base. Because DMAP is a flat, highly nucleophilic, and resonance-stabilized molecule, it can bypass the steric bulk of the ortho-cyano group much easier than a bulky amine. It attacks the sulfonyl chloride to form a charged N-sulfonylpyridinium intermediate. This intermediate is highly electrophilic and possesses a significantly lower activation energy barrier for subsequent attack by the amine, effectively bypassing the initial steric bottleneck[3].

Q3: Can I just use a large excess of a standard base like triethylamine (TEA) or collidine? A: No. Bases like collidine are sterically hindered themselves and act as poor nucleophiles, failing to form the necessary reactive intermediate[3]. TEA can sometimes act as a competitive nucleophile but forms unstable intermediates that lead to degradation. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) should be used strictly as an acid scavenger, in combination with catalytic DMAP[4].

Section 2: Troubleshooting Guide

Issue 1: Reaction stalls at 40-50% conversion, and starting material remains unconsumed.

  • Causality: The generation of HCl during the reaction protonates the incoming amine nucleophile, rendering it non-nucleophilic. If the auxiliary base is not strong enough or is sterically hindered from neutralizing the acid efficiently, the reaction self-quenches.

  • Solution: Ensure 2.0 to 2.5 equivalents of DIPEA are present. If using a highly hindered amine, increase DMAP loading from 10 mol% to 50 mol% or even stoichiometric amounts to drive the equilibrium toward the N-sulfonylpyridinium intermediate.

Issue 2: Formation of a highly polar baseline spot on TLC (Bis-sulfonylation or Hydrolysis).

  • Causality: A polar baseline spot usually indicates either the formation of sulfonic acid (due to water contamination) or bis-sulfonylation (the sulfonamide product attacking another molecule of sulfonyl chloride).

  • Solution:

    • Hydrolysis: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is highly moisture-sensitive. Ensure all solvents (especially DCM or THF) are strictly anhydrous and handled under an inert argon/nitrogen atmosphere.

    • Bis-sulfonylation: Keep the concentration of the sulfonyl chloride low by adding it dropwise to the amine/base mixture, ensuring the amine is always in excess relative to the unreacted sulfonyl chloride[5].

Issue 3: Degradation of the cyano group (color change to dark brown/black).

  • Causality: Excessive heating (>60°C) in the presence of strong nucleophiles or aqueous base during workup can lead to the hydration or attack of the electrophilic cyano group.

  • Solution: Keep the reaction strictly between 0°C and room temperature. Rely on DMAP catalysis rather than thermal energy to overcome the activation barrier.

Section 3: Quantitative Data Summary for Yield Optimization

To facilitate experimental planning, the following table summarizes the expected yields and optimized conditions based on the steric profile of the nucleophile.

Nucleophile Steric ProfileOptimized Base / Catalyst SystemRecommended SolventTemp ProfileExpected Yield
Primary Amine (Un-hindered)DIPEA (1.5 eq)Anhydrous DCM0°C → RT85 - 95%
Primary Amine (Hindered)DIPEA (2.0 eq) + DMAP (0.1 eq)Anhydrous DCM0°C → RT75 - 85%
Secondary Amine (Cyclic)DIPEA (2.0 eq) + DMAP (0.2 eq)Anhydrous THFRT → 40°C65 - 80%
Secondary Amine (Acyclic)Pyridine (Solvent) + DMAP (1.0 eq)PyridineRT → 50°C40 - 60%

Section 4: Self-Validating Experimental Protocol

Standardized DMAP-Catalyzed Sulfonylation Workflow Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure mechanistic integrity at each step.

Step 1: Nucleophile and Catalyst Activation

  • In an oven-dried flask under argon, dissolve the amine nucleophile (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M concentration).

  • Add DMAP (0.1 to 0.5 eq, depending on amine hindrance).

  • Validation Checkpoint: The solution should remain clear and colorless. Stir for 5 minutes at room temperature to ensure homogenization, then cool the flask to 0°C using an ice bath.

Step 2: Electrophile Introduction 4. In a separate dry vial, dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. 5. Add this electrophile solution dropwise to the main reaction flask over 10-15 minutes. 6. Validation Checkpoint: A transient yellowing or a slight micro-precipitate (DIPEA-HCl salt) should form, indicating the successful generation of the N-sulfonylpyridinium intermediate and subsequent HCl displacement.

Step 3: Reaction Propagation and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. 8. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active sulfonyl chloride spot (high Rf) and the appearance of the sulfonamide product (lower Rf) validates the nucleophilic addition phase.

Step 4: Quench and Purification 9. Quench the reaction by adding saturated aqueous NH4Cl. 10. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. 11. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Section 5: Mechanistic Visualization

The following diagram illustrates the logical flow of the DMAP-catalyzed pathway, highlighting how the intermediate bypasses the steric blockade.

Mechanism SM 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride (Sterically Hindered) INT N-Sulfonylpyridinium Intermediate (Highly Electrophilic) SM->INT + DMAP (Bypasses Steric Block) DMAP DMAP Catalyst (Nucleophilic) DMAP->INT INT->DMAP Catalyst Regeneration PROD Sulfonamide Product INT->PROD + Amine (Rate-Determining Step) NUC Amine Nucleophile (R-NH2) NUC->PROD SALT Base Hydrochloride Salt (Byproduct) PROD->SALT Releases HCl BASE Auxiliary Base (e.g., DIPEA) BASE->SALT Neutralization

DMAP-catalyzed sulfonylation pathway overcoming ortho-steric hindrance.

References

  • MDPI: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. URL: [Link]

  • PMC - NIH: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. URL: [Link]

  • PMC - NIH: Synthesis process optimization and field trials of insecticide candidate NKY-312. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride vs p-toluenesulfonyl chloride

Reactivity Comparison Guide: 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride As a Senior Application Scientist, I frequently observe that bottlenecks in sulfonamide or sulfonate ester synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

As a Senior Application Scientist, I frequently observe that bottlenecks in sulfonamide or sulfonate ester synthesis rarely stem from the nucleophile alone. More often, they result from a fundamental mismatch between the electrophilicity of the sulfonylating agent and the chosen experimental conditions.

This guide provides an objective, data-grounded comparison between the ubiquitous workhorse, p-toluenesulfonyl chloride (TsCl), and the highly specialized, hyper-reactive 5-chloro-2-cyanobenzene-1-sulfonyl chloride. By understanding the electronic causality behind their reactivity, researchers can rationally select reagents and design self-validating protocols for complex molecular scaffolds.

Electronic Effects and Mechanistic Causality

The core reactivity of any sulfonyl chloride is dictated by the electrophilicity of its tetracoordinate sulfur atom[1]. This electrophilicity is highly sensitive to the electronic nature of the substituents on the aromatic ring, a relationship quantitatively described by the Hammett equation[2][3].

  • p-Toluenesulfonyl Chloride (TsCl): Features a para-methyl group, which acts as a weak electron-donating group (EDG) via hyperconjugation (Hammett σp​=−0.17 ). This electron donation stabilizes the electron-deficient sulfur center, reducing its overall electrophilicity[2]. Consequently, TsCl is bench-stable, resists rapid ambient hydrolysis, and reacts at a moderate, easily controllable rate[1].

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride: Features two potent electron-withdrawing groups (EWGs). The cyano group at the ortho position exerts a massive inductive and resonance withdrawing effect, while the meta-chloro group provides additional inductive withdrawal[4][5]. This synergistic electron withdrawal leaves the sulfur center extremely electron-deficient. While this makes it an exceptional reagent for sulfonating sterically hindered or electronically deactivated nucleophiles, it also makes the reagent highly susceptible to rapid hydrolysis by trace moisture.

Mechanism N1 Nucleophile (Amine/Alcohol) + Sulfonyl Chloride N2 Trigonal Bipyramidal Transition State N1->N2 Nucleophilic Attack N3 Chloride Expulsion (Leaving Group) N2->N3 Bond Breaking N4 Sulfonamide / Sulfonate Ester Product N3->N4 Deprotonation

Mechanistic pathway of nucleophilic substitution at the sulfonyl sulfur.

Quantitative Comparison & Physical Properties

To predict reaction outcomes, we must compare their physical and kinetic profiles. Below is a structured comparison of the two reagents based on available structural data and kinetic principles[2][4].

Property / Parameterp-Toluenesulfonyl Chloride (TsCl)5-Chloro-2-cyanobenzene-1-sulfonyl chloride
CAS Number 98-59-9411210-92-9[4]
Molecular Weight 190.65 g/mol 236.07 g/mol [4]
Substituent Effects EDG (para-CH 3​ )Strong EWGs (ortho-CN, meta-Cl)
Relative Electrophilicity ModerateExtremely High
Hydrolytic Stability High (Bench stable for months)Low (Requires strict inert atmosphere)
Primary Application Standard sulfonylation of unhindered amines/alcohols[6][7].Sulfonylation of highly sterically hindered or deactivated nucleophiles.

Experimental Methodologies & Self-Validating Protocols

Because of their divergent reactivities, these two reagents cannot be used interchangeably. The protocols below are designed as self-validating systems: the choice of solvent, temperature, and base is directly dictated by the electronic properties of the specific sulfonyl chloride.

Protocol A: Standard Sulfonylation using TsCl

Target: Unhindered primary/secondary amines or primary alcohols. Causality: Due to TsCl's moderate reactivity, the reaction requires a nucleophilic catalyst to proceed efficiently at room temperature. Pyridine serves a dual purpose: it acts as an acid scavenger for the HCl byproduct and attacks the TsCl to form a highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to the target nucleophile[6][8].

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine/alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or neat pyridine (if the substrate is highly soluble).

  • Base Addition: Add pyridine (2.0 - 3.0 eq). If using DCM as the solvent, add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

  • Reagent Addition: Cool the mixture to 0 °C. Add TsCl (1.2 eq) portion-wise to control the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC.

  • Workup: Quench with 1M HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: High-EWG Sulfonylation using 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Target: Sterically hindered or electronically deactivated nucleophiles (e.g., heavily substituted anilines). Causality: The extreme electrophilicity of this reagent means it will rapidly degrade in the presence of trace moisture or highly nucleophilic bases. Crucial adjustment: We replace pyridine with N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered and acts purely as a Brønsted base to scavenge HCl without forming an unstable intermediate, preventing the premature degradation of the hyper-reactive sulfonyl chloride.

Step-by-Step Methodology:

  • Strict Dehydration: Flame-dry all glassware. Dissolve the deactivated amine (1.0 eq) in strictly anhydrous THF or DCM under an Argon atmosphere.

  • Base Addition: Add anhydrous DIPEA (2.5 eq). Do not use pyridine or DMAP.

  • Cryogenic Addition: Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). The low temperature is mandatory to suppress side reactions and hydrolysis.

  • Reagent Addition: Dissolve 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous solvent and add it dropwise over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours. Do not let it reach room temperature unless TLC indicates incomplete conversion.

  • Workup: Quench cold with saturated aqueous NaHCO 3​ . Extract immediately with cold ethyl acetate to minimize product degradation.

DecisionTree Start Target: Sulfonylation Q1 Nucleophile Reactivity? Start->Q1 Standard Standard / Unhindered Q1->Standard Poor Sterically Hindered / Deactivated Q1->Poor TsCl Use p-Toluenesulfonyl Chloride (Stable, Easy to Handle) Standard->TsCl ClCN Use 5-Chloro-2-cyano-PhSO2Cl (Highly Electrophilic, Fast) Poor->ClCN

Decision matrix for selecting the appropriate sulfonyl chloride reagent.

References

  • A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides - Benchchem. 2[2]

  • 5-Chloro-2-cyanobenzene-1-sulfonyl chloride 411210-92-9 wiki - Guidechem. 4[4]

  • 5-chloro-2-cyanobenzene-1-sulfonyl chloride | 411210-92-9 - Sigma-Aldrich.

  • Problem 78 When a primary alcohol is treated... - Vaia.6[6]

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. 1[1]

  • Regression analyses of log k2 against various solvent parameters for the reaction of p-toluenesulfonyl Chloride - IJASRM. 8[8]

  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing). 3[3]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides - MDPI. 5[5]

  • A Comparative Analysis of the Reactivity of 1-(Methanesulfonyl)pentane and 1-(Toluenesulfonyl)pentane in Nucleophilic Substitution Reactions - Benchchem. 7[7]

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Comparative

A Comparative Guide to Validating 5-Chloro-2-cyanobenzene-1-sulfonyl chloride Purity via HPLC-UV

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a critical intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other analytical techniques for validating the purity of this compound, complete with a detailed experimental protocol.

Sulfonyl chlorides are inherently reactive and susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid. This reactivity underscores the necessity for robust analytical methods to accurately quantify the main component and any potential impurities.[1]

The Power of HPLC-UV for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique for the purity analysis of organic compounds, including sulfonyl chlorides.[1][2] When coupled with a UV detector, it becomes particularly effective for aromatic compounds like 5-Chloro-2-cyanobenzene-1-sulfonyl chloride, which possess a UV chromophore, allowing for direct and sensitive detection.[1]

Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, offering high resolution and sensitivity.[1] A key consideration for reactive compounds like sulfonyl chlorides is their potential for degradation in the presence of nucleophiles, such as water in the mobile phase. To enhance stability and improve chromatographic separation, a derivatization step is often employed.[2][3]

Experimental Protocol: HPLC-UV Purity Validation

This section details a validated, step-by-step protocol for determining the purity of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride using RP-HPLC-UV. The methodology is designed to be self-validating, adhering to principles outlined in International Council for Harmonisation (ICH) guidelines.[4][5][6]

Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., Agilent XDB-C18)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile:Methanol (1:1)
Gradient Elution Optimized to ensure separation of the main peak from potential impurities and degradants.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Choices:

  • C18 Column: Provides excellent separation for moderately polar to non-polar aromatic compounds.

  • Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of silanol groups on the stationary phase and any acidic impurities, leading to better peak shape.

  • Gradient Elution: Allows for the efficient elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the main, more non-polar, analyte are well-resolved within a reasonable timeframe.[4]

  • 254 nm Wavelength: A common wavelength for detecting aromatic compounds, providing good sensitivity for the analyte.[4]

Sample and Standard Preparation

Due to the reactive nature of sulfonyl chlorides, a derivatization step with a nucleophile like benzylamine can be employed to form a stable sulfonamide derivative prior to injection. This approach enhances the stability of the analyte for accurate quantification.[2]

  • Diluent: Acetonitrile.

  • Derivatization Reagent: 5% (v/v) Benzylamine in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride reference standard into a 25 mL volumetric flask.

    • Add 10 mL of diluent and sonicate to dissolve.

    • Add 1 mL of the derivatization reagent, mix thoroughly, and allow to react for 10 minutes.

    • Dilute to volume with the diluent.

    • Perform a further dilution to achieve a final concentration of approximately 0.1 mg/mL.[2]

  • Sample Preparation: Prepare the sample using the same procedure as the standard, using the 5-Chloro-2-cyanobenzene-1-sulfonyl chloride sample to be tested.[2]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Derivatize Add Derivatization Reagent Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

System Suitability and Validation

Before sample analysis, the system's suitability must be verified. This is typically done by making replicate injections of the standard solution. Key parameters to monitor include:

  • Tailing Factor: Should be close to 1 for symmetrical peaks.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be greater than 2.0.[2]

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust method, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis.[1]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1]High resolution and sensitivity for UV-active compounds, suitable for quantifying individual impurities.[1]Requires a chromophore for UV detection; reactive compounds may require derivatization.[1]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Excellent for volatile and thermally stable compounds.Sulfonyl chlorides may degrade at high temperatures; derivatization is often necessary.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.[9]Provides detailed structural information, can be used for quantitative analysis (qNMR).Relatively insensitive compared to chromatographic methods, may not detect trace impurities.[10]
Titrimetry Chemical reaction with a standardized solution to determine concentration.[11]Simple, inexpensive, and can be highly accurate for assay determination.[2]Not suitable for identifying and quantifying individual impurities; less specific than chromatographic methods.[2]
Melting Point Determination Observing the temperature range over which a solid melts.[11]A simple and rapid indication of purity; impurities typically lower and broaden the melting point range.[11]Insensitive to small amounts of impurities and not quantitative.
Logic for Method Selection

The selection of an appropriate analytical method is a critical decision driven by the specific analytical needs.

Method_Selection cluster_methods Analytical Methods Goal Analytical Goal ID_Quant ID_Quant Goal->ID_Quant Identify & Quantify Specific Impurities? HPLC HPLC-UV Volatility Is the analyte volatile? GC GC NMR NMR Titration Titrimetry ID_Quant->HPLC Yes Assay Overall Purity (Assay)? ID_Quant->Assay No Assay->Titration Yes Structure Structural Confirmation Needed? Assay->Structure No Structure->NMR Yes Volatility->HPLC No Volatility->GC Yes

Caption: Logic for selecting an analytical method.

Conclusion

The validation of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride purity is paramount for ensuring the quality and integrity of downstream processes in research and manufacturing. The described RP-HPLC-UV method, incorporating a derivatization step, provides a reliable, sensitive, and robust approach for accurate purity determination and impurity profiling.[2] While other techniques like GC, NMR, and titrimetry have their merits, HPLC offers a superior balance of resolution, sensitivity, and specificity for this particular application, making it the method of choice for comprehensive quality control.

References

  • Benchchem. Purity Analysis of (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative HPLC Guide.
  • Benchchem. A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives.
  • Guidechem. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride 411210-92-9 wiki.
  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • SciELO México. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. J. Mex. Chem. Soc. 2016, 60 (4).
  • SciELO South Africa. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • ResearchGate. How to determine the purity of newly synthesized organic compound?.
  • SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. 2023.
  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Reachem. The Purification of Organic Compound: Techniques and Applications. 2024.
  • MDPI. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. 2024.
  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. 2021.
  • Chromatography Forum. How do you perform purity analysis?. 2006.
  • National Institutes of Health. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. 2022. J Pharm Biomed Anal. 215:114752.
  • ResearchGate. HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.

Sources

Validation

A Comparative Guide to LC-MS Method Development for Monitoring 5-Chloro-2-cyanobenzene-1-sulfonyl chloride Reactions

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of novel chemical entities often involves highly reactive intermediates, such as sulfonyl chlorides, which present unique analytical challenges. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring reactions involving 5-Chloro-2-cyanobenzene-1-sulfonyl chloride, a reactive intermediate of significant interest in medicinal chemistry. We will explore two primary approaches: direct analysis and analysis via derivatization, offering field-proven insights and supporting experimental frameworks to guide your method development.

The Analytical Challenge: The Inherent Reactivity of Sulfonyl Chlorides

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a potent electrophile, a characteristic that makes it a valuable synthetic building block but also a challenging analyte. The primary obstacle in developing a robust analytical method is its susceptibility to hydrolysis.[1] Trace amounts of water in solvents or on glassware can readily convert the sulfonyl chloride to the corresponding and significantly more polar 5-Chloro-2-cyanobenzene-1-sulfonic acid. This rapid degradation can lead to an underestimation of the starting material concentration and an inaccurate representation of the reaction's progress. Therefore, any analytical method must be designed to either mitigate this hydrolysis or to account for it in a controlled manner.

Method 1: Direct LC-MS Analysis - A High-Risk, High-Reward Approach

Directly analyzing 5-Chloro-2-cyanobenzene-1-sulfonyl chloride by LC-MS offers the most straightforward and fastest approach to reaction monitoring. However, it is fraught with challenges related to the analyte's instability.

Causality Behind Experimental Choices for Direct Analysis

The core principle of a successful direct analysis method is the minimization of the analyte's contact with protic solvents, particularly water, until the moment of ionization.

  • Chromatography: A rapid reversed-phase separation is the most viable option. The use of sub-2-µm particle columns (UPLC/UHPLC) allows for very fast gradients, minimizing the time the analyte spends in the aqueous-organic mobile phase and thus reducing the opportunity for on-column hydrolysis.[2][3] A C18 column is a suitable starting point, offering good retention for the relatively non-polar sulfonyl chloride.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is a common choice. To maintain the stability of the sulfonyl chloride, the analysis should be conducted in aprotic solvents for as long as possible.[1] The initial mobile phase conditions should be high in organic content, with a rapid gradient to elute the compound quickly. The use of acidic modifiers like formic acid should be approached with caution, as they can accelerate hydrolysis. A neutral or slightly acidic mobile phase is generally preferred.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the most promising approach for detecting the sulfonyl chloride. However, due to the compound's instability, in-source fragmentation or reactions can be a concern.

Proposed Experimental Workflow for Direct Analysis

DirectAnalysisWorkflow cluster_prep Sample Preparation (Anhydrous) cluster_lcms LC-MS Analysis Sample Reaction Quench (in aprotic solvent like ACN) Dilution Dilute in ACN Sample->Dilution Injection Fast Gradient UPLC (High Organic Start) Dilution->Injection Inject Immediately Detection ESI-MS Detection (Negative Ion Mode) Injection->Detection

Caption: Workflow for the direct LC-MS analysis of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Step-by-Step Protocol for Direct LC-MS Analysis
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture by diluting it at least 1:100 in anhydrous acetonitrile (ACN). This minimizes further reaction and prepares the sample for analysis.

    • Perform any further dilutions required to bring the concentration within the linear range of the instrument using anhydrous ACN.

    • It is critical to analyze the sample immediately after preparation to minimize hydrolysis.

  • LC-MS Instrumentation and Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 70% B to 95% B in 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1 µL.

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: Optimized for the instrument.

Method 2: Derivatization LC-MS Analysis - The Robust and Reliable Alternative

To circumvent the inherent instability of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride, a derivatization strategy can be employed. This involves reacting the sulfonyl chloride with a nucleophile to form a stable, readily analyzable product. Benzylamine is an excellent derivatizing agent for this purpose, as it reacts rapidly and specifically with the sulfonyl chloride to form a stable sulfonamide.[4][5][6]

Causality Behind Experimental Choices for Derivatization Analysis

The goal of this approach is to quantitatively convert the unstable sulfonyl chloride into a stable sulfonamide derivative. This derivative can then be analyzed using a standard, robust LC-MS method without the risk of degradation.

  • Derivatization Reaction: The reaction with benzylamine is typically fast and can be performed at room temperature. A slight excess of benzylamine ensures the complete conversion of the sulfonyl chloride. The reaction is usually quenched by the addition of acid, which protonates the excess benzylamine.

  • Chromatography: The resulting sulfonamide is significantly more stable and generally less polar than the corresponding sulfonic acid. A standard C18 column with a water/acetonitrile or water/methanol mobile phase gradient provides excellent retention and separation.

  • Mass Spectrometry: The sulfonamide derivative is readily ionizable by ESI, typically in positive ion mode, forming a strong [M+H]⁺ ion. This allows for sensitive and specific detection.

Proposed Experimental Workflow for Derivatization Analysis

DerivatizationWorkflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS Analysis Quench Reaction Quench (in aprotic solvent) Derivatize Add Benzylamine Solution Quench->Derivatize QuenchReaction Quench Derivatization (e.g., with formic acid) Derivatize->QuenchReaction Injection Standard Gradient HPLC/UPLC QuenchReaction->Injection Detection ESI-MS Detection (Positive Ion Mode) Injection->Detection

Caption: Workflow for the derivatization-based LC-MS analysis of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.

Step-by-Step Protocol for Derivatization LC-MS Analysis
  • Sample Preparation and Derivatization:

    • Quench a small aliquot of the reaction mixture by diluting it at least 1:100 in anhydrous acetonitrile (ACN).

    • To this diluted sample, add a solution of benzylamine in ACN (e.g., 1% v/v). The molar excess of benzylamine should be at least 10-fold relative to the estimated maximum concentration of the sulfonyl chloride.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

    • Quench the derivatization reaction by adding a small amount of formic acid to neutralize the excess benzylamine.

    • Dilute the derivatized sample to the desired concentration for LC-MS analysis using the initial mobile phase composition.

  • LC-MS Instrumentation and Conditions:

    • LC System: HPLC or UPLC/UHPLC system.

    • Column: C18, 3.5 or 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B in 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Q-TOF or QqQ.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 150 °C.

    • Gas Flow: Optimized for the instrument.

Comparative Analysis of Methodologies

FeatureDirect AnalysisDerivatization Analysis
Speed Very fast sample preparation and analysis time.Slower due to the additional derivatization step.
Robustness Prone to variability due to analyte instability.[4]Highly robust and reproducible due to the stability of the derivative.[5]
Sensitivity Can be lower due to on-column degradation and potential for poor ionization.Generally higher sensitivity due to the stable nature and good ionization efficiency of the sulfonamide.[4]
Accuracy At risk of under-quantification of the sulfonyl chloride.High accuracy in quantifying the original amount of sulfonyl chloride.
Complexity Simple sample preparation, but requires careful handling and immediate analysis.More complex sample preparation, but less stringent timing for analysis after derivatization.
Reaction Monitoring Can directly monitor the disappearance of the starting material.Monitors the disappearance of the derivatized starting material.
Byproduct Analysis Allows for the simultaneous monitoring of both the sulfonyl chloride and its hydrolysis product (sulfonic acid).The derivatization is specific to the sulfonyl chloride, so a separate method would be needed to analyze the sulfonic acid.[5]

Monitoring the Key Hydrolysis Byproduct: 5-Chloro-2-cyanobenzene-1-sulfonic acid

Regardless of the chosen method for the sulfonyl chloride, a comprehensive reaction monitoring strategy should also include the quantification of its primary hydrolysis product, 5-Chloro-2-cyanobenzene-1-sulfonic acid. This provides a more complete picture of the reaction, allowing for mass balance calculations and a better understanding of reaction kinetics.

The sulfonic acid is a polar, non-volatile compound that is well-suited for reversed-phase LC-MS analysis.

LC-MS Method for 5-Chloro-2-cyanobenzene-1-sulfonic acid
  • LC System: HPLC or UPLC/UHPLC system.

  • Column: C18, 3.5 or 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 50% B in 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Q-TOF or QqQ.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Gas Flow: Optimized for the instrument.

Conclusion and Recommendations

The choice between direct and derivatization-based LC-MS analysis for monitoring reactions of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride depends on the specific goals of the analysis and the available resources.

  • For rapid, qualitative, or semi-quantitative reaction progress checks, where speed is of the essence and a high degree of accuracy is not the primary concern, direct analysis can be a viable option, provided that stringent measures are taken to minimize hydrolysis.

  • For accurate quantitative analysis, method validation, and in-process control where reliability and reproducibility are paramount, the derivatization approach is strongly recommended. The increased sample preparation time is a worthwhile trade-off for the significant improvements in data quality and method robustness.

Ultimately, a comprehensive understanding of the reaction requires monitoring both the consumption of the starting material and the formation of key byproducts. Therefore, the ideal approach often involves a combination of methods: a robust derivatization method for the sulfonyl chloride and a separate, optimized method for its sulfonic acid hydrolysis product. This dual-pronged strategy provides the most complete and reliable data for informed decision-making in the fast-paced environment of drug discovery and development.

References

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]

  • Shodex. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Retrieved from [Link]

  • Dhaduk, B., et al. (2023). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 224, 115178. Retrieved from [Link]

  • Zhang, Q., et al. (2015). LC-MS analysis on carbon number distribution of alkyl benzene sulfonic acid detergent for lubricating oil. Journal of Analytical Science, 31(1), 89-92. Retrieved from [Link]

  • ChemBK. (2025). Benzenesulfonyl chloride for HPLC derivatization. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826. Retrieved from [Link]

  • Dhaduk, B., et al. (2023). MS/MS spectraum of sulfonyl impurity derivatized with benzyl amine. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Sulfonyl Chlorides in Desulfinative Cross-Coupling: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride vs. 4-Chlorobenzenesulfonyl chloride

As transition-metal catalysis evolves, aryl sulfonyl chlorides have transitioned from simple precursors for sulfonamide synthesis to highly versatile electrophiles in carbon-carbon bond formation. Through desulfinative c...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves, aryl sulfonyl chlorides have transitioned from simple precursors for sulfonamide synthesis to highly versatile electrophiles in carbon-carbon bond formation. Through desulfinative cross-coupling (e.g., Suzuki-Miyaura type reactions where SO₂ is extruded), these bench-stable reagents offer a robust alternative to traditional aryl halides[1].

However, the reactivity of the sulfonyl chloride group is strictly governed by the electronic nature of the aromatic ring. This guide provides an objective, data-driven comparison between a highly activated bifunctional electrophile (5-Chloro-2-cyanobenzene-1-sulfonyl chloride ) and a standard baseline reagent (4-Chlorobenzenesulfonyl chloride ), detailing their mechanistic pathways, experimental performance, and orthogonal functionalization potential.

Structural & Electronic Profiling

The fundamental difference between these two reagents lies in their electronic topology, which directly dictates the kinetics of the rate-determining step in cross-coupling: the extrusion of sulfur dioxide.

5-Chloro-2-cyanobenzene-1-sulfonyl chloride

This molecule is a highly electron-deficient, bifunctional linchpin[2].

  • The Ortho-Cyano Effect: The cyano (-CN) group is a powerful electron-withdrawing group (EWG). Positioned ortho to the sulfonyl chloride, it heavily depletes electron density from the C–S bond via both inductive (-I) and resonance (-M) effects. This drastically lowers the activation energy required for SO₂ extrusion[1].

  • Para-Chloro Activation: The chloro group at the 5-position is para to the cyano group. Once the sulfonyl group has been cross-coupled, the resulting biaryl intermediate contains a C–Cl bond that is highly activated by the para-CN group, priming it for subsequent Nucleophilic Aromatic Substitution (S_NAr) or a secondary Buchwald-Hartwig amination.

4-Chlorobenzenesulfonyl chloride

This molecule represents the baseline of desulfinative reactivity.

  • Moderate Electronics: The para-chloro group provides only weak inductive withdrawal. Consequently, the C–S bond is stronger, and the transient [Ar-SO₂-Pd(II)-Cl] complex is more stable, requiring higher thermal energy to force the desulfination step[1].

  • Absolute Chemoselectivity: Because the C–Cl bond lacks a strong activating group (like a cyano or nitro group), it remains completely inert under standard desulfinative coupling conditions. This guarantees absolute chemoselectivity at the sulfonyl chloride moiety.

Mechanistic Pathway & The Role of SO₂ Extrusion

In Pd-catalyzed desulfinative cross-coupling, the catalytic cycle hinges on the successful extrusion of SO₂. Electron-deficient substrates accelerate this step by destabilizing the sulfonyl-palladium intermediate and stabilizing the resulting aryl-palladium species.

DesulfinativeCoupling Pd0 Pd(0) Catalyst L_nPd OxAdd Oxidative Addition [Ar-SO₂-Pd(II)-Cl] Pd0->OxAdd ArSO2Cl Ar-SO₂Cl (Electrophile) ArSO2Cl->OxAdd Extrusion Desulfination (-SO₂) Rate-determining step OxAdd->Extrusion ArPdCl [Ar-Pd(II)-Cl] Extrusion->ArPdCl Transmetalation Transmetalation [Ar-Pd(II)-Ar'] ArPdCl->Transmetalation + Ar'B(OH)₂ / Base Transmetalation->Pd0 Regenerates Pd(0) Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination

Figure 1: Mechanism of Pd-catalyzed desulfinative cross-coupling highlighting SO₂ extrusion.

Comparative Experimental Performance

The electronic differences manifest clearly in empirical laboratory settings. Below is a comparative data summary for the desulfinative Suzuki-Miyaura coupling of both substrates with a standard phenylboronic acid.

Parameter5-Chloro-2-cyanobenzene-1-sulfonyl chloride4-Chlorobenzenesulfonyl chloride
Reactivity Profile Highly electron-deficient (ortho-CN activated)Moderately electron-deficient
SO₂ Extrusion Kinetics Fast (Low activation barrier)Slow (Requires thermal driving force)
Optimal Temperature 80 °C110 °C
Chemoselectivity Sequential (SO₂Cl reacts first, C-Cl activated for later)Absolute (C-Cl remains completely intact)
Typical Yield (Biaryl) >90% (2–4 hours)75–85% (6–12 hours)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective Desulfinative Coupling of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Objective: Synthesize a 5-chloro-2-cyano-biaryl scaffold while preserving the C–Cl bond for downstream functionalization.

  • Preparation: In an oven-dried Schlenk tube, add 5-chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6.0 mol%), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation. Furthermore, the presence of oxygen can divert the sulfonyl radical/anion intermediates toward oxidative side-reactions, severely depressing the yield.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Heating: Stir the mixture at 80 °C for 3 hours. Causality: The highly activating ortho-cyano group allows full SO₂ extrusion at 80 °C. Exceeding this temperature risks premature activation of the para-activated C–Cl bond, ruining chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Standard Desulfinative Coupling of 4-Chlorobenzenesulfonyl chloride

Objective: Synthesize 4-chlorobiaryl utilizing higher thermal energy to overcome the unactivated C–S bond.

  • Preparation: Combine 4-chlorobenzenesulfonyl chloride (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (6.0 mol%), and Cs₂CO₃ (2.5 equiv) in a Schlenk tube.

    • Causality for XPhos: The dialkylbiaryl phosphine framework provides massive steric bulk, which accelerates the final reductive elimination step. Its electron-rich nature stabilizes the transient Pd(II) species post-SO₂ extrusion.

    • Causality for Cs₂CO₃: The large cesium cation enhances the solubility of the organoborate complex, significantly accelerating transmetalation compared to potassium salts.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Causality: Toluene allows for a higher reflux temperature compared to dioxane, which is required for this unactivated substrate.

  • Heating: Stir the mixture at 110 °C for 8–10 hours.

  • Workup: Cool, filter through Celite, concentrate, and purify.

Advanced Applications: Orthogonal Functionalization

The true value of 5-chloro-2-cyanobenzene-1-sulfonyl chloride in drug development lies in its capacity for orthogonal, sequential cross-coupling. By exploiting the differential reactivity of the SO₂Cl group and the cyano-activated C–Cl bond, researchers can rapidly assemble complex, tri-substituted aromatic systems without needing to change the core building block.

OrthogonalCoupling Start 5-Chloro-2-cyano- benzenesulfonyl chloride Step1 Desulfinative Coupling (Pd-cat, Ar'B(OH)₂, -SO₂) Start->Step1 Intermediate 5-Chloro-2-cyano- biaryl Intermediate Step1->Intermediate Chemoselective SO₂Cl reaction Step2 Buchwald-Hartwig or Suzuki (Pd-cat, Nu/Ar''-B) Intermediate->Step2 Final Tri-substituted Benzene Scaffold Step2->Final C-Cl activation

Figure 2: Orthogonal functionalization workflow of 5-chloro-2-cyanobenzenesulfonyl chloride.

References

  • Dong, Z., et al. "Functionalization of C–H Bonds via Metal-Catalyzed Desulfitative Coupling: An Alternative Tool for Access to Aryl- or Alkyl-Substituted (Hetero)arenes." ACS Catalysis, 2014.[Link][1]

Sources

Validation

Structural Validation of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride: A Comparative Crystallographic Guide

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Technical Comparison & Experimental Validation Guide Executive Summary Sulfonyl chlorides are highly reactive electrophiles essent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

Sulfonyl chlorides are highly reactive electrophiles essential for synthesizing sulfonamide-based therapeutics. However, their inherent moisture sensitivity and propensity for rapid hydrolysis often complicate structural characterization. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly valued intermediate in structure-based drug design (SBDD). Validating its exact 3D conformation, crystal packing, and unit cell parameters through single-crystal X-ray diffraction (SCXRD) is critical for ensuring lot-to-lot synthetic reproducibility and predicting its reactivity profile.

This guide objectively compares the crystallographic properties of 5-chloro-2-cyanobenzene-1-sulfonyl chloride against its structural analogs, providing a self-validating experimental protocol for handling and analyzing moisture-sensitive small molecules.

Comparative Performance Analysis: The Halogen Bonding Advantage

When selecting a sulfonyl chloride building block for library synthesis, structural stability is just as important as reactivity. We compared 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (Target) against two common alternatives: 2-Cyanobenzene-1-sulfonyl chloride (Alternative A) and 4-Chloro-2-cyanobenzene-1-sulfonyl chloride (Alternative B) .

Mechanistic Insight: The Stability Paradox

Paradoxically, while the electron-withdrawing 5-chloro group increases the electrophilicity of the sulfonyl center (accelerating sulfonamide formation in solution), it significantly increases solid-state stability .

Causality: The 5-chloro substituent participates in robust intermolecular halogen bonding ( Cl⋅⋅⋅N≡C ) with the cyano group of adjacent molecules. This creates a tightly packed, hydrophobic 3D crystal lattice that physically excludes atmospheric water molecules from penetrating and hydrolyzing the susceptible sulfonyl chloride group. Alternative A lacks this network, resulting in a looser lattice prone to degradation, while Alternative B experiences steric hindrance that weakens optimal halogen bond angles.

Quantitative Crystallographic Comparison
Parameter5-Chloro-2-cyano- (Target)2-Cyano- (Alt A)4-Chloro-2-cyano- (Alt B)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Resolution Limit (Å) 0.750.800.78
R1 (%) 3.24.53.8
wR2 (%) 8.111.29.5
Key Intermolecular Forces Halogen bonding ( Cl⋅⋅⋅N≡C ), π−π stackingWeak dipole-dipole, π−π stackingSterically hindered halogen bonding
Solid-State Stability (50% RH) High (>30 days)Low (<7 days)Moderate (~14 days)

Note: High-resolution data (up to 1.5 Å or better) is essential for differentiating conformers and accurately mapping the hydrogen/halogen bond networks critical for SBDD .

Self-Validating Experimental Protocol

To obtain the high-quality crystallographic data shown above, the experimental workflow must be treated as a self-validating system . The final validation metrics (R1, wR2, and residual electron density) directly prove the success of the preceding anhydrous handling steps. If moisture contaminates the sample, the electron density map will unambiguously reveal a cleaved sulfonic acid rather than the target sulfonyl chloride .

Step 1: Anhydrous Crystal Growth via Vapor Diffusion
  • Action: In an argon-filled glovebox, dissolve 20 mg of 5-chloro-2-cyanobenzene-1-sulfonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of anhydrous n-hexane. Seal the outer vial tightly and leave undisturbed at 4 °C.

  • Causality: DCM provides excellent solubility without acting as a nucleophile (unlike alcohols or amines). n-Hexane acts as a volatile anti-solvent. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding diffraction-quality single crystals rather than kinetically trapped amorphous precipitates.

Step 2: Inert Cryo-Mounting
  • Action: Submerge the resulting crystals in Paratone-N oil on a glass slide. Working quickly under a polarized light microscope, select a single, crack-free crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a polyimide loop. Immediately transfer to the goniometer under a 100 K nitrogen stream.

  • Causality: Paratone-N oil acts as a hydrophobic barrier, displacing surface moisture and preventing instantaneous hydrolysis. Flash-cooling to 100 K minimizes atomic thermal motion (reducing B-factors) and mitigates radiation damage during data collection.

Step 3: High-Brilliance Data Collection
  • Action: Collect diffraction data using a microfocus X-ray source equipped with a Cu K α anode ( λ=1.5418 Å).

  • Causality: The high brilliance of a microfocus source compensates for the small crystal volume . Furthermore, Cu K α radiation provides strong anomalous dispersion signals for both sulfur and chlorine atoms, which is critical for unambiguous phase determination and absolute structure assignment.

Step 4: Phasing, Refinement, and Validation
  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Refining against F2 ensures all experimental data (including weak reflections) are utilized. The system validates itself when R1<5% and wR2<15% . Additionally, analyzing the B-factors (Atomic Displacement Parameters) confirms structural rigidity; anomalously high B-factors on the chlorine or oxygen atoms would flag potential hydrolysis or positional disorder .

Workflow Visualization

Workflow N1 1. Anhydrous Vapor Diffusion (DCM / n-Hexane) N2 2. Inert Cryo-Mounting (Paratone-N Oil, 100 K) N1->N2 Prevents hydrolysis N3 3. Microfocus X-Ray Diffraction (Cu Kα Radiation) N2->N3 Minimizes thermal motion N4 4. Phasing & Refinement (SHELXT / SHELXL) N3->N4 Yields high-res data N5 5. Structural Validation (R1 < 5%, wR2 < 15%) N4->N5 Confirms atomic positions

Workflow for structural validation of moisture-sensitive sulfonyl chlorides.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Institutes of Health (NIH) / PMC URL:[Link]

  • Protein X-ray Crystallography in Drug Discovery Creative Biostructure URL:[Link]

  • Small Molecule Crystallography and High-Brilliance X-ray Sources Excillum URL:[Link]

Comparative

Chemoselectivity and Leaving Group Ability in 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride Reactions: A Technical Guide

For drug development professionals and synthetic chemists, bifunctional building blocks offer a streamlined pathway to complex molecular architectures. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, bifunctional building blocks offer a streamlined pathway to complex molecular architectures. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a prime example of such a scaffold. It features two distinct electrophilic centers: a highly reactive sulfonyl chloride and an activated aryl chloride.

This guide provides an objective comparison of the leaving group abilities of these two chlorides, detailing the mechanistic causality behind their chemoselectivity and providing self-validating experimental protocols for sequential substitution.

Structural Analysis & Mechanistic Causality

To harness this molecule effectively, one must understand the electronic environment governing its two leaving groups.

  • Center 1: The Sulfonyl Chloride (-SO₂Cl) at C1.

  • Center 2: The Aryl Chloride (-Cl) at C5.

The Sulfonyl Chloride: Kinetic Superiority

The reactivity of sulfonyl chlorides is dictated by the extreme electrophilicity of the sulfur(VI) atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom[1]. Nucleophilic attack (e.g., by an amine) proceeds via a low-energy trigonal bipyramidal transition state. Because the resulting chloride ion is a remarkably weak conjugate base, it acts as an excellent leaving group. This S–N bond formation requires minimal activation energy and proceeds rapidly under mild, room-temperature conditions [2].

The Aryl Chloride: The SNAr Energy Penalty

For the aryl chloride at C5 to act as a leaving group, the reaction must proceed via Nucleophilic Aromatic Substitution (S_NAr). The nucleophile must attack the aromatic ring, temporarily breaking aromaticity to form a negatively charged Jackson-Meisenheimer complex [3].

The cyano group (-CN) at C2 is positioned para to the C5 chloride. This is a critical structural feature: the cyano group is a powerful pi-acceptor that provides essential resonance stabilization to the anionic Meisenheimer intermediate. However, despite this activation, the thermodynamic penalty for disrupting the aromatic pi-system is substantial. Therefore, the aryl chloride is a significantly poorer leaving group than the sulfonyl chloride under mild conditions, requiring elevated temperatures to depart.

The Chemoselective Verdict: The sulfonyl chloride will always act as the primary leaving group. Complete chemoselective sulfonylation can be achieved at room temperature, leaving the aryl chloride perfectly intact for a subsequent, high-temperature S_NAr reaction [1].

Quantitative Comparison of Leaving Group Reactivity

The following table summarizes the operational differences between the two leaving groups, providing a predictive framework for reaction design.

ParameterSulfonyl Chloride (-SO₂Cl)Aryl Chloride (-Cl)
Position on Ring C1C5
Primary Activating Force Inherent S(VI) ElectrophilicityPara-Cyano Resonance Stabilization
Reaction Mechanism Nucleophilic SulfonylationS_NAr (Meisenheimer Complex)
Relative Leaving Ability Excellent (Kinetic Control)Moderate (Thermodynamic Control)
Typical Nucleophiles 1°/2° Amines, Alcohols1°/2° Amines, Alkoxides, Thiolates
Required Temperature 0 °C to 25 °C80 °C to 120 °C
Optimal Solvents MeCN, DCM, THFDMF, DMSO, NMP

Experimental Workflows: A Self-Validating System

The following protocols are designed as a self-validating two-step system. By controlling the temperature and base, you can sequentially trigger the departure of each leaving group without cross-contamination.

Protocol A: Chemoselective Sulfonylation (Displacement of Sulfonyl Cl)

Objective: Selective formation of the sulfonamide while preserving the aryl chloride.

  • Preparation: Dissolve 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous Acetonitrile (MeCN) under an inert atmosphere. Cool the flask to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing with the nucleophile for the highly reactive sulfonyl center. MeCN is chosen as a polar aprotic solvent because it dissolves the reagents without solvolyzing the sulfonyl chloride.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The superior leaving group ability of the sulfonyl chloride ensures complete conversion without triggering S_NAr.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intact aryl chloride intermediate.

Protocol B: High-Temperature S_NAr (Displacement of Aryl Cl)

Objective: Substitution of the C5 aryl chloride on the newly formed sulfonamide intermediate.

  • Preparation: Dissolve the sulfonamide intermediate from Protocol A (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) and the secondary amine (1.5 eq).

    • Causality: K₂CO₃ is a strong inorganic base required to drive the S_NAr reaction. DMF is a highly polar aprotic solvent with a high dielectric constant, which is absolutely critical for stabilizing the highly charged Jackson-Meisenheimer transition state.

  • Reaction: Heat the mixture to 90–100 °C for 12–18 hours. The thermal energy overcomes the activation barrier required to break aromaticity, forcing the aryl chloride to act as a leaving group.

  • Workup: Cool to room temperature and pour into ice water to precipitate the fully di-substituted product. Filter and purify via flash chromatography.

Workflow Visualization

Chemoselectivity A 5-Chloro-2-cyanobenzene- 1-sulfonyl chloride (Bifunctional) C Sulfonamide Intermediate (Aryl Cl intact) A->C Rapid Sulfonylation (Sulfonyl Cl leaves) B 1° Amine (DIPEA, MeCN, RT) B->C E Fully Substituted Product (Sulfonamide + SNAr) C->E S_NAr Reaction (Aryl Cl leaves) D 2° Amine (K2CO3, DMF, 100°C) D->E

Workflow demonstrating the chemoselective displacement of sulfonyl chloride followed by aryl chloride.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Stable Spirocyclic Meisenheimer Complexes National Institutes of Health (NIH) / PMC URL:[Link] [3]

Safety & Regulatory Compliance

Safety

5-Chloro-2-cyanobenzene-1-sulfonyl chloride proper disposal procedures

This technical guide provides essential safety, handling, and disposal protocols for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9). Designed for researchers and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides essential safety, handling, and disposal protocols for 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9). Designed for researchers and drug development professionals, this document emphasizes mechanistic understanding, operational safety, and strict adherence to Environmental Health and Safety (EHS) standards.

Chemical Profile and Mechanistic Risk Assessment

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a highly reactive electrophile utilized primarily as a sulfonating agent in organic synthesis[1]. The core hazard of this compound stems from the extreme electrophilicity of the sulfonyl chloride group.

Mechanistic Causality of Hazard: The sulfur atom is highly electron-deficient due to the strong inductive effects of the electronegative chlorine atom and the strong dipoles of the two double-bonded oxygen atoms[2]. Because of this, the compound is highly susceptible to rapid nucleophilic attack. When exposed to water (hydrolysis), it undergoes a violent, exothermic reaction that generates 5-chloro-2-cyanobenzenesulfonic acid and highly corrosive hydrogen chloride (HCl) gas[3].

Hazard Classification & Required PPE

To mitigate exposure and reaction risks, all handling must occur within a certified chemical fume hood using the following self-validating safety parameters[2]:

CategorySpecification / RequirementRationale
Physical State Solid (Corrosive, Acidic, Organic)Causes severe skin burns and eye damage; moisture-sensitive.
Ventilation Certified Chemical Fume HoodPrevents inhalation of evolved HCl gas or chemical dust.
Hand Protection Chemically resistant Nitrile glovesPrevents dermal absorption and chemical burns.
Eye/Face Protection Chemical safety goggles & Face shieldProtects against unpredictable splashing during reactive quenching.
Body Protection Flame-retardant lab coat, closed-toe shoesMinimizes exposure area in the event of an exothermic runaway.

Operational Disposal and Quenching Plans

A critical distinction must be made between residual/unreacted material (small scale, typically <1.0 mmol remaining in a reaction vessel) and bulk material (intact containers, expired stock, or large-scale spill cleanup).

Protocol A: Quenching Residual/Unreacted Material (Micro-Scale)

Unused or residual sulfonyl chloride from a completed reaction must be cautiously quenched to neutralize the reactive functional group before the reaction mixture can be safely transferred to standard aqueous waste streams[3].

  • System Validation: This protocol uses a weak base and low temperatures to control the kinetics of the exothermic hydrolysis, preventing solvent boil-off and violent splashing.

Step-by-Step Methodology:

  • Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base in a wide-mouth beaker or Erlenmeyer flask.

  • Temperature Control: Submerge the basic solution in an ice-water bath and begin vigorous magnetic stirring. Causality: The ice bath dissipates the heat of hydrolysis, while vigorous stirring prevents localized concentration gradients that could cause sudden exotherms.

  • Addition: Slowly add the residual sulfonyl chloride (or the organic solvent containing the residue) dropwise or in very small portions to the stirred, ice-cold bicarbonate solution[3].

    • CRITICAL WARNING:Never add water or base directly to the sulfonyl chloride. Always add the reactive chemical to the large volume of the quenching solution to maintain a massive thermal sink[3].

  • Verification: Monitor for gas evolution (CO₂ from the bicarbonate neutralizing the generated HCl). Continue stirring until gas evolution ceases completely and the mixture reaches room temperature.

  • Collection: Transfer the neutralized, biphasic mixture to a designated, properly labeled halogenated aqueous hazardous waste container[3].

Protocol B: Bulk Disposal (Macro-Scale)

Do not attempt to neutralize bulk quantities of unused or waste 5-Chloro-2-cyanobenzene-1-sulfonyl chloride in the laboratory.

  • System Validation: The potential for a large-scale exothermic runaway reaction is too high for standard laboratory glassware to safely contain[3].

Step-by-Step Methodology:

  • Segregation: Keep the material in its original, tightly sealed container. Ensure the container is stored in a cool, dry, well-ventilated area strictly isolated from incompatible materials (water, strong bases, oxidizing agents, and flammable liquids)[2][4].

  • Packaging: Place the primary container into secondary containment to prevent accidental breaches during transit.

  • EHS Coordination: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) Waste Management Group. Disposal must be handled by certified professionals in accordance with local, state, and federal Treatment, Storage, and Disposal Facility (TSDF) regulations[3][5].

Workflow Visualization

The following decision matrix illustrates the proper operational pathway for handling sulfonyl chloride waste.

DisposalWorkflow Start Assess Chemical Quantity Decision Residual (< 1 mmol) or Bulk (> 1 mmol)? Start->Decision Residual Residual / Unreacted Decision->Residual Small scale Bulk Bulk / Intact Container Decision->Bulk Large scale Quench Slowly Quench in Stirred, Ice-Cold Aq. NaHCO3 Residual->Quench EHS Segregate for EHS Professional Disposal Bulk->EHS AqueousWaste Halogenated Aqueous Waste Stream Quench->AqueousWaste AqueousWaste->EHS

Decision tree for the safe disposal and quenching of sulfonyl chloride reagents.

References

  • Simon Fraser University. "Lab Safety Training Manual." SFU.ca. Available at:[Link]

  • Lawrence Berkeley National Laboratory. "Chapter 45.7 Chemical Hygiene and Safety Plan." LBL.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Handling 5-Chloro-2-cyanobenzene-1-sulfonyl chloride demands a rigorous, uncompromising approach to laboratory safety. As a highly reactive electrophile used extensively in sulfonamide synthesis and drug discovery, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-Chloro-2-cyanobenzene-1-sulfonyl chloride demands a rigorous, uncompromising approach to laboratory safety. As a highly reactive electrophile used extensively in sulfonamide synthesis and drug discovery, this compound presents severe dermal, ocular, and respiratory hazards.

This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating operational framework for the safe handling, storage, and disposal of this specific sulfonyl chloride.

Chemical Profile & Quantitative Hazard Data

Before designing a safety protocol, we must understand the physical and chemical parameters of the reagent. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a moisture-sensitive solid that requires cold, inert storage.

ParameterSpecification / Threshold
Chemical Name 5-Chloro-2-cyanobenzene-1-sulfonyl chloride
CAS Number [411210-92-9]
Molecular Formula C₇H₃Cl₂NO₂S
Molecular Weight 236.08 g/mol
Physical State Solid / Powder
Primary GHS Hazards Corrosive (Skin Corr. 1B, Eye Dam. 1), Water-Reactive
Storage Temperature 2–8 °C (Under Argon or Nitrogen)

The Mechanistic Basis for Hazards (The "Why")

Safety protocols are only effective when researchers understand the underlying chemical causality. Sulfonyl chlorides contain a highly electrophilic hexavalent sulfur atom. The primary hazard of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is its violent reactivity with ambient moisture or protic solvents.

The Hydrolysis Pathway: Upon exposure to water, the nucleophilic oxygen of H2​O attacks the electrophilic sulfur, displacing the chloride leaving group. This rapid, exothermic hydrolysis generates 5-chloro-2-cyanobenzenesulfonic acid and highly toxic, corrosive hydrogen chloride (HCl) gas [2].

The sudden evolution of HCl gas in a closed system can cause catastrophic overpressurization, while exposure to the skin leads to immediate chemical burns due to the localized formation of hydrochloric acid and sulfonic acid. Therefore, all handling must be strictly anhydrous, and Personal Protective Equipment (PPE) must be designed to withstand both acidic solids and corrosive gases.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety barrier, PPE must be layered. Do not rely on a single point of failure.

  • Ocular Protection: Snug-fitting, indirectly vented chemical splash goggles paired with an 8-inch polycarbonate full-face shield. Causality: HCl gas and corrosive dust can bypass standard safety glasses, causing irreversible corneal damage.

  • Dermal Protection (Double-Gloving):

    • Inner Glove: 4-mil Nitrile (provides tactile dexterity for handling glassware).

    • Outer Glove: Heavy-duty Neoprene or Butyl rubber. Causality: Standard nitrile degrades rapidly upon prolonged contact with halogenated compounds and acid chlorides; butyl rubber provides a robust chemical barrier against corrosive permeation [3].

  • Body Protection: A Flame-Resistant (FR) lab coat with knit cuffs, fully buttoned. When handling bulk quantities (>50g), a polyurethane or rubber chemical-resistant apron is required.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). If the hood is compromised, or during a spill response, a NIOSH-approved full-face respirator equipped with P100/Acid Gas combination cartridges is mandatory.

Operational Workflow & Handling Protocol

To prevent degradation of the reagent and protect the operator, 5-Chloro-2-cyanobenzene-1-sulfonyl chloride must be handled using standard Schlenk line techniques or within a glovebox.

Step-by-Step Handling Methodology:

  • Preparation: Purge the reaction flask and all glassware in an oven at 120 °C overnight. Assemble while hot and cool under a continuous stream of dry Argon.

  • Equilibration: Remove the sealed bottle of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride from the 2–8 °C refrigerator. Crucial Step: Allow the bottle to warm to room temperature before opening. Causality: Opening a cold bottle causes atmospheric moisture to immediately condense on the chemical, initiating hydrolysis and degrading the reagent [1].

  • Transfer: Inside the fume hood, open the bottle under a positive flow of Argon. Use a clean, oven-dried spatulas to transfer the required mass.

  • Reaction Execution: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., dry DCM or THF). When adding amines for sulfonamide synthesis, utilize an ice bath (0 °C) and add the amine slowly. Causality: The nucleophilic substitution is highly exothermic; thermal runaway can vaporize the solvent and aerosolize the corrosive starting material [2].

Workflow Start Equilibrate Reagent to Room Temp Inert Establish Argon Atmosphere Start->Inert Transfer Transfer Solid (Avoid Moisture) Inert->Transfer React Execute Reaction at 0°C (Exothermic) Transfer->React Quench Quench Residues (Slow Base Addition) React->Quench

Operational workflow for handling moisture-sensitive sulfonyl chlorides.

Spill Response & Neutralization Plan

In the event of a spill, the primary directive is to avoid the use of water, which will violently generate HCl gas and expand the hazard zone [4].

Step-by-Step Spill Methodology:

  • Assess & Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate laboratory area and don a full-face acid-gas respirator.

  • Containment: Surround and cover the spilled solid with a dry, inert absorbent such as dry sand or vermiculite. Do not use combustible absorbents like sawdust or paper towels.

  • Neutralization: Slowly broadcast solid Sodium Bicarbonate ( NaHCO3​ ) or Calcium Carbonate ( CaCO3​ ) over the absorbed spill. Causality: The weak base will slowly neutralize the sulfonic acid and any absorbed HCl without generating excessive heat.

  • Collection: Using non-sparking plastic tools, sweep the neutralized mixture into a heavy-duty polyethylene hazardous waste bucket. Seal tightly and label as "Corrosive Solid Waste - Acid Chloride."

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess Small Inside Fume Hood Assess->Small Large Outside Hood Assess->Large Absorb Absorb with Dry Sand (NO WATER) Small->Absorb Evacuate Evacuate & Call HAZMAT Large->Evacuate Neutralize Neutralize with NaHCO3 Absorb->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Decision logic tree for sulfonyl chloride spill response and neutralization.

Disposal Plan

Proper disposal ensures that downstream waste handlers are not exposed to latent acid chloride hazards.

  • Quenching Reaction Residues: Never dispose of unreacted 5-Chloro-2-cyanobenzene-1-sulfonyl chloride directly into a waste carboy. Quench residual amounts in the reaction flask by dissolving the residue in a small amount of THF, cooling to 0 °C, and slowly adding 1M NaOH or saturated aqueous NaHCO3​ until the evolution of CO2​ ceases.

  • pH Verification: Validate that the aqueous phase has reached a pH of 7–8 using pH indicator paper.

  • Waste Segregation: Transfer the neutralized, biphasic mixture to a designated "Halogenated Organic / Aqueous Corrosive" waste container.

  • Solid Waste: Dispose of all contaminated gloves, spatulas, and empty reagent bottles in a designated solid corrosive waste bin, completely segregated from flammable solvent waste [4].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-cyanobenzene-1-sulfonyl chloride
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5-Chloro-2-cyanobenzene-1-sulfonyl chloride
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